(rel)-Oxaliplatin
Description
Structure
2D Structure
Propriétés
Key on ui mechanism of action |
Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules. Both inter and intrastrand Pt-DNA crosslinks are formed. Crosslinks are formed between the N7 positions of two adjacent guanines (GG), adjacent adenine-guanines (AG), and guanines separated by an intervening nucleotide (GNG). These crosslinks inhibit DNA replication and transcription. Cytotoxicity is cell-cycle nonspecific. |
|---|---|
Numéro CAS |
61825-94-3 |
Formule moléculaire |
C8H14N2O4Pt |
Poids moléculaire |
397.29 g/mol |
Nom IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1 |
Clé InChI |
DRMCATBEKSVAPL-BNTLRKBRSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Apparence |
white solid powder |
Point d'ébullition |
100ºC |
Autres numéros CAS |
63121-00-6 61825-94-3 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
63121-00-6 |
Durée de conservation |
>10 years if stored properly |
Solubilité |
Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |
Origine du produit |
United States |
Molecular Mechanisms of Oxaliplatin Action
DNA Adduct Formation and Damage Response
Upon entering a cell, oxaliplatin undergoes a process called aquation, where the oxalate (B1200264) ligand is displaced by water molecules, making the platinum complex reactive. patsnap.com This activated form then binds to DNA bases, primarily forming adducts. patsnap.com The formation of these DNA adducts is central to oxaliplatin's cytotoxic effect. nih.gov
Intrastrand and Interstrand DNA Crosslinks
Oxaliplatin forms different types of DNA crosslinks. The most prevalent are intrastrand crosslinks, which occur between two adjacent purine (B94841) bases on the same DNA strand, predominantly between two guanine (B1146940) residues (GG) or, less frequently, between guanine and adenine (B156593) (GA). aacrjournals.orgscirp.orgnih.govnih.gov Oxaliplatin also forms interstrand crosslinks, which are covalent bonds between bases on opposite DNA strands, and DNA-protein crosslinks. aacrjournals.orgnih.govoup.com While interstrand crosslinks are considered highly toxic DNA lesions, they constitute a smaller fraction of the total adducts formed by oxaliplatin compared to intrastrand crosslinks. aacrjournals.orgscirp.orgnih.gov
Specific DNA Binding Sites (e.g., N7-Guanine)
The reactive platinum species of oxaliplatin primarily binds to the N7 position of guanine residues in DNA. patsnap.comscirp.orgnih.govnih.gov Binding to adenine bases at the N7 position also occurs, though less frequently than with guanine. patsnap.comscirp.orgmetu.edu.tr This binding forms monoadducts, which can then react further with an adjacent purine base to form the more stable and cytotoxic diadducts, resulting in intrastrand or interstrand crosslinks. nih.govnih.govresearchgate.net
Inhibition of DNA Replication and Transcription
The formation of platinum-DNA adducts, particularly the intrastrand and interstrand crosslinks, causes distortions in the DNA helix. scirp.org These structural alterations act as physical blocks, preventing the enzymes involved in DNA replication (DNA polymerases) and transcription (RNA polymerases) from moving along the DNA template. wikipedia.orgpatsnap.commedchemexpress.comaacrjournals.orgscirp.orgmdpi.com This inhibition of DNA replication and transcription is a key mechanism by which oxaliplatin hinders cell division and protein synthesis, ultimately leading to cell cycle arrest and cell death. patsnap.commedchemexpress.comscirp.org
Activation of Homologous Recombination Repair Pathways
The DNA damage induced by oxaliplatin, including DNA crosslinks and double-strand breaks, activates cellular DNA damage response pathways. patsnap.comamegroups.org One of the key repair mechanisms involved in addressing oxaliplatin-induced DNA damage, particularly interstrand crosslinks and double-strand breaks, is homologous recombination (HR) repair. patsnap.comoup.comamegroups.orgnih.govdovepress.com HR is a major pathway for repairing double-strand breaks and is crucial for maintaining genomic integrity. amegroups.orgdovepress.com Activation of HR can contribute to resistance to oxaliplatin in cancer cells. nih.gov
Cellular Pathway Modulation
Apoptosis Induction Mechanisms
Oxaliplatin-induced DNA damage triggers signaling cascades that lead to the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or unwanted cells. patsnap.commedchemexpress.comscirp.org Several mechanisms contribute to oxaliplatin-induced apoptosis. One important pathway involves the activation of the tumor suppressor protein p53, which can regulate the cell cycle and promote apoptosis in response to DNA damage. patsnap.commdpi.comnih.govmedwinpublishers.com Oxaliplatin treatment has been shown to upregulate p53 in some cancer cell lines. medwinpublishers.com Additionally, oxaliplatin can activate the mitochondria-mediated apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. patsnap.comnih.govnih.gov This release subsequently activates caspases, a family of proteases that execute the final stages of apoptosis, including caspase-3. patsnap.comnih.govnih.gov Studies have shown that oxaliplatin treatment results in caspase-3 activation. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, plays a critical role in regulating oxaliplatin-induced apoptosis. mdpi.comnih.govmedwinpublishers.com Oxaliplatin may also induce apoptosis through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). patsnap.commdpi.comijbs.com Increased ROS levels can cause further cellular damage and contribute to apoptosis. patsnap.comijbs.com Activation of signaling pathways like the p38 MAPK pathway has also been implicated as a key proapoptotic mediator of oxaliplatin-induced cell death in some cell lines. ijbs.comaacrjournals.org
Intrinsic Apoptotic Pathway Activation
The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a major route through which oxaliplatin exerts its cytotoxic effects. nih.govdiva-portal.org This pathway is initiated by intracellular stress signals, such as DNA damage induced by oxaliplatin, which converge on the mitochondria. spandidos-publications.com
Oxaliplatin treatment can lead to mitochondrial dysfunction and derangement. nih.govresearchgate.net A key event in the activation of the intrinsic pathway is the mitochondrial outer membrane permeabilization (MOMP), which results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. spandidos-publications.comjci.org Cytochrome C is a crucial protein released from the mitochondria during this process. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Once in the cytosol, cytochrome C binds with Apaf-1 and procaspase-9 to form the apoptosome, a molecular complex that activates caspase-9. jci.orgmdpi.com Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. diva-portal.orgjci.orgmdpi.com Studies have shown that oxaliplatin can induce the cytosolic release of cytochrome C. nih.govresearchgate.net
The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. spandidos-publications.comnih.gov Anti-apoptotic proteins like Bcl-2 are typically localized on the outer mitochondrial membrane and prevent MOMP and the release of cytochrome C. spandidos-publications.comnih.gov Oxaliplatin can influence the expression and activity of these proteins. Some research indicates that oxaliplatin treatment can lead to decreased expression of anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome C and activating the intrinsic pathway. nih.govoncotarget.comspandidos-publications.com Conversely, overexpression of anti-apoptotic Bcl-2 family members has been associated with resistance to chemotherapy, including oxaliplatin. oncotarget.com Bcl-2 interacts with various proteins, including pro-apoptotic members like Bax and Bak, and its binding to Bax can block the release of cytochrome C. mdpi.comnih.govmdpi.com
Extrinsic Apoptotic Pathway Activation
The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to specific death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC). spandidos-publications.comjci.org While the intrinsic pathway is considered a primary mechanism for oxaliplatin-induced apoptosis, the extrinsic pathway also contributes to its cytotoxic effects in certain cell types. nih.govwjgnet.com
Activation of the extrinsic pathway involves the recruitment and activation of initiator caspases, particularly caspase-8, within the DISC. spandidos-publications.comjci.orgiiarjournals.org Activated caspase-8 can directly cleave and activate effector caspases or cleave the pro-apoptotic Bcl-2 family protein Bid. spandidos-publications.comjci.org Cleavage of Bid generates a truncated form (tBid) which translocates to the mitochondria and promotes MOMP, thereby linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal. spandidos-publications.comjci.orgresearchgate.netplos.org Studies have shown that oxaliplatin can increase caspase-8 activity and Bid expression in certain cancer cell lines, indicating activation of the extrinsic pathway. nih.govwjgnet.com
The extrinsic pathway is initiated by the engagement of death receptors, such as Death Receptor 4 (DR4) and Death Receptor 5 (DR5), by their respective ligands (e.g., TRAIL). spandidos-publications.comjci.org While oxaliplatin's primary action is intracellular DNA damage, there is evidence suggesting its influence on death receptors. Some studies indicate that oxaliplatin, particularly in combination with other agents, can lead to increased expression or altered localization of death receptors like FasL and DR4, contributing to the activation of the extrinsic pathway. wjgnet.comiiarjournals.org The clustering of these receptors upon ligand binding is crucial for the formation of the DISC and subsequent caspase activation. jci.org
The induction of apoptosis by oxaliplatin is a multi-faceted process initiated by DNA damage. patsnap.com This damage serves as a signal that converges on the cellular apoptotic machinery, activating distinct yet interconnected pathways that culminate in controlled cell dismantling. nih.govspandidos-publications.com
Intrinsic Apoptotic Pathway Activation
The intrinsic apoptotic pathway, often referred to as the mitochondrial pathway, represents a significant route through which oxaliplatin mediates cell death. nih.govdiva-portal.org This pathway is triggered by intracellular stressors, including the DNA lesions induced by oxaliplatin, which impact mitochondrial integrity and function. spandidos-publications.com
A pivotal event in the activation of the intrinsic pathway is the permeabilization of the mitochondrial outer membrane (MOMP). spandidos-publications.comjci.org Oxaliplatin can induce mitochondrial dysfunction, leading to MOMP and the subsequent release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Among these factors, Cytochrome C plays a critical role. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Upon its release into the cytosol, Cytochrome C interacts with Apaf-1 and procaspase-9, facilitating the formation of the apoptosome. jci.orgmdpi.com This complex serves as a platform for the autoactivation of caspase-9, an initiator caspase. jci.orgmdpi.com Activated caspase-9 then cleaves and activates executioner caspases, notably caspase-3, which are responsible for dismantling the cell. diva-portal.orgjci.orgmdpi.com Research indicates that oxaliplatin treatment can lead to the cytosolic translocation of Cytochrome C. nih.govresearchgate.net
The intrinsic apoptotic pathway is under stringent control by the balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 protein family. spandidos-publications.comnih.gov Anti-apoptotic proteins like Bcl-2 reside on the outer mitochondrial membrane and function to prevent MOMP and the release of pro-apoptotic factors like Cytochrome C. spandidos-publications.comnih.gov Oxaliplatin can modulate the expression and activity of these regulatory proteins. Studies have demonstrated that oxaliplatin treatment can result in a decrease in the expression levels of the anti-apoptotic protein Bcl-2, thereby favoring the release of Cytochrome C and the activation of the intrinsic pathway. nih.govoncotarget.comspandidos-publications.com Conversely, the overexpression of anti-apoptotic Bcl-2 family proteins has been linked to reduced sensitivity and resistance to various chemotherapeutic agents, including oxaliplatin. oncotarget.com Bcl-2 interacts with numerous proteins, including pro-apoptotic counterparts such as Bax and Bak, and its binding to Bax is known to inhibit the release of Cytochrome C from mitochondria. mdpi.comnih.govmdpi.com
Extrinsic Apoptotic Pathway Activation
The extrinsic apoptotic pathway is triggered by the engagement of death receptors on the cell surface by their specific ligands, leading to the assembly of the death-inducing signaling complex (DISC). spandidos-publications.comjci.org While the intrinsic pathway is a major contributor to oxaliplatin-induced apoptosis, the extrinsic pathway also plays a role in mediating cell death in response to this drug in certain cellular contexts. nih.govwjgnet.com
Activation of the extrinsic pathway involves the recruitment and activation of initiator caspases, primarily caspase-8, within the DISC. spandidos-publications.comjci.orgiiarjournals.org Activated caspase-8 can directly activate executioner caspases or cleave the pro-apoptotic Bcl-2 family member Bid. spandidos-publications.comjci.org The cleavage of Bid generates a truncated form, tBid, which then translocates to the mitochondria. spandidos-publications.comjci.orgresearchgate.netplos.org tBid promotes MOMP, thereby establishing a link between the extrinsic and intrinsic pathways and amplifying the apoptotic signal. spandidos-publications.comjci.orgresearchgate.netplos.org Research indicates that oxaliplatin can enhance caspase-8 activity and increase Bid expression in certain cancer cell lines, suggesting the involvement of the extrinsic pathway. nih.govwjgnet.com
The extrinsic pathway is initiated by the interaction of death ligands (e.g., TRAIL) with their cognate death receptors, such as Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the cell membrane. spandidos-publications.comjci.org Although oxaliplatin's primary mechanism involves intracellular DNA damage, there is evidence suggesting its influence on death receptors. Some studies indicate that oxaliplatin, particularly when used in combination with other agents, can lead to the upregulation or altered localization of death receptors like FasL and DR4, contributing to the activation of the extrinsic apoptotic cascade. wjgnet.comiiarjournals.org The clustering of these receptors upon ligand binding is essential for the formation of the DISC and the subsequent activation of caspases. jci.org
Autophagy-Associated Apoptosis
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. nih.gov While often acting as a survival mechanism in response to cellular stress, autophagy can also contribute to cell death or be intricately linked with apoptosis. nih.govmdpi.com Studies investigating the role of autophagy in oxaliplatin-treated cancer cells have yielded complex results, suggesting a context-dependent function.
In some instances, oxaliplatin treatment has been shown to induce autophagy in cancer cells. nih.gov This induction can be a protective response, helping cells cope with the stress imposed by the drug, and its inhibition may enhance oxaliplatin's cytotoxic effects. nih.govnih.govresearchgate.net For example, in Caco-2 colorectal cancer cells, oxaliplatin treatment increased the ratio of MAP1LC3B-II to Actin, a marker of autophagy, and inhibiting autophagy with pharmacological agents or siRNA targeting essential autophagy genes like ATG5 and Beclin1 potentiated oxaliplatin-induced cell death. nih.gov This suggests that in these cells, autophagy acts as a pro-survival mechanism against oxaliplatin. nih.gov
Conversely, other research indicates that oxaliplatin may reduce the expression of autophagy-related proteins like Atg5, beclin-1, Atg7, LC3-I, and LC3-II in a dose-dependent manner in certain cell lines, suggesting a potential inhibition of autophagy. nih.gov The interplay between oxaliplatin, autophagy, and apoptosis is a critical area of research, particularly in understanding mechanisms of drug resistance. mdpi.comresearchgate.net Autophagy-associated apoptosis, where autophagy directly contributes to cell death, has also been implicated as a mechanism facilitated by oxaliplatin in certain contexts. mdpi.com
Cell Cycle Perturbation and Arrest
The cell cycle is a tightly regulated series of events that leads to cell division. Anticancer agents often target specific phases of the cell cycle to inhibit cancer cell proliferation. Oxaliplatin has been shown to induce cell cycle perturbation and arrest in various cancer cell lines. nih.govaacrjournals.org
A primary effect of oxaliplatin is the induction of G2/M cell cycle arrest, although a transient S phase delay has also been observed. nih.gov Studies using flow cytometry have demonstrated that oxaliplatin treatment leads to an accumulation of cells in the G2/M phase. nih.govaacrjournals.org For instance, in HT29, MCF7, Hela, and A549 cell lines, oxaliplatin treatment resulted in significant cell cycle modifications, with a prominent G2/M arrest. nih.gov The extent and reversibility of this arrest can vary depending on the cell line and treatment duration. nih.gov
Research has also explored the impact of oxaliplatin on cell cycle regulatory proteins. While not explicitly detailed in the provided snippets for oxaliplatin alone, studies involving combinations with oxaliplatin have shown alterations in the levels of cyclins A and B, as well as cdc2 and cdk2, which are key regulators of G2/M progression. tandfonline.com The induction of cell cycle arrest by oxaliplatin is considered a crucial mechanism contributing to its cytotoxic effects, preventing cancer cells from dividing and proliferating. researchgate.netmdpi.com
Reactive Oxygen Species Generation and Oxidative Stress Response
Oxaliplatin treatment can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components, including DNA, lipids, and proteins. nih.govnih.govijbs.com Oxidative stress is recognized as an important factor in the toxicity of oxaliplatin, including mitochondrial toxicity. nih.gov
Studies have shown that oxaliplatin increases intracellular ROS levels in cancer cells. nih.govijbs.com This increased ROS production can contribute to oxaliplatin-induced DNA damage and apoptosis. nih.gov For example, in colorectal cancer cells, oxaliplatin treatment statistically significantly increased ROS levels. nih.gov The generation of ROS by oxaliplatin is considered a critical event in platinum-induced cell death. plos.org
The cellular response to oxaliplatin-induced oxidative stress involves various antioxidant defense mechanisms. However, excessive ROS generation can overwhelm these defenses, leading to cellular damage and the activation of cell death pathways. nih.govijbs.com The relationship between ROS, autophagy, and apoptosis in the context of oxaliplatin treatment is complex, with ROS potentially triggering autophagy and endoplasmic reticulum (ER) stress, which can in turn influence cell fate. nih.govplos.org
Immunogenic Cell Death Pathways
Immunogenic cell death (ICD) is a mode of cell death that elicits an adaptive immune response against dead-cell-associated antigens. This process involves the release of damage-associated molecular patterns (DAMPs) that can activate dendritic cells and prime T cell responses against cancer cells. researchgate.nettargetedonc.com Oxaliplatin has been identified as an inducer of ICD. researchgate.nettargetedonc.comwjon.org
Compared to other platinum compounds like cisplatin (B142131) and irinotecan, oxaliplatin has shown a greater capacity to induce ICD. targetedonc.comwjon.org This involves the translocation of calreticulin (B1178941) and other chaperones from the endoplasmic reticulum to the cell membrane, as well as the release of molecules like ATP and HMGB1. researchgate.net These events act as "eat-me" and "danger" signals, promoting the uptake of tumor antigens by dendritic cells and subsequent activation of cytotoxic T lymphocytes. researchgate.netresearchgate.net
Research suggests that the immunogenic properties of oxaliplatin contribute to its therapeutic efficacy, particularly in colorectal cancer. targetedonc.comwjon.org The activation of the host immune system by oxaliplatin-induced ICD can enhance the antitumor effect. researchgate.net Studies have explored the association between genetic variations in ICD pathways and the efficacy of oxaliplatin-based chemotherapy. targetedonc.com The cGAS-STING signaling pathway has also been implicated in oxaliplatin-induced ICD in certain cancer types. biorxiv.org
Nucleolar Stress Response
The nucleolus is a dynamic structure within the nucleus primarily involved in ribosome biogenesis. Disruptions to nucleolar function or ribosome biogenesis can trigger a nucleolar stress response, which can lead to cell cycle arrest or apoptosis, often via activation of the tumor suppressor protein p53. nih.govnih.govaacrjournals.org Emerging evidence indicates that oxaliplatin, unlike cisplatin or carboplatin (B1684641), can induce cytotoxicity by specifically disrupting ribosome biogenesis and triggering nucleolar stress. nih.govnih.govbiorxiv.orgresearchgate.net
Oxaliplatin causes early nucleolar disruption, characterized by the inhibition of ribosomal RNA (rRNA) synthesis and the relocalization of nucleolar proteins like nucleophosmin (B1167650) (NPM1). nih.govnih.govbiorxiv.org These effects can occur at concentrations below those required for significant DNA damage, suggesting that nucleolar stress is an important and potentially early event in oxaliplatin's mechanism of action. nih.govnih.gov
The induction of nucleolar stress by oxaliplatin appears to be linked to DNA damage signaling involving ATM and ATR kinases, although it does not necessarily involve substantial nucleolar DNA damage itself. biorxiv.org The nonlabile diaminocyclohexane (DACH) ligand of oxaliplatin has been identified as important for its ability to induce nucleolar stress. nih.gov Proteomic profiling of cells treated with oxaliplatin has revealed downregulation of ribosomal proteins, further supporting the notion of disrupted ribosome biogenesis and nucleolar stress as key responses. aacrjournals.org This nucleolar and ribosomal stress can subsequently trigger apoptosis through both p53-dependent and independent pathways. aacrjournals.org
Mechanisms of Oxaliplatin Resistance
DNA Damage Response and Repair Alterations
Tumor cells can develop resistance to oxaliplatin by altering their DNA damage response and repair pathways. These alterations can lead to enhanced tolerance to the platinum-DNA adducts formed by oxaliplatin, as well as more efficient mechanisms for repairing this damage.
Enhanced Tolerance to Platinum-DNA Adducts
Enhanced tolerance refers to the ability of resistant cells to endure the presence of platinum-DNA adducts without triggering the normal cell death pathways. While oxaliplatin forms DNA adducts that block replication and transcription, resistant cells can develop mechanisms to bypass these lesions or tolerate their presence, allowing for continued cell division. Studies have shown that resistant cell lines can exhibit increased tolerance to adducts in DNA. nih.gov This tolerance can range from 3.1 to 7.6-fold in some resistant sub-lines. nih.gov This suggests that even if adducts are formed, the cellular machinery in resistant cells is less sensitive to their cytotoxic effects.
Upgraded Excision Repair Mechanisms (e.g., ERCC1 pathway)
The nucleotide excision repair (NER) pathway is a major DNA repair mechanism involved in removing bulky DNA lesions, including those formed by platinum compounds like oxaliplatin. aacrjournals.orgiiarjournals.org The excision repair cross-complementing group 1 (ERCC1) protein, in complex with XPF, plays a critical role in the NER pathway by creating an incision 5' to the damaged site. iiarjournals.orgecancer.orgiiarjournals.orgmdpi.com
Increased activity or expression of the NER pathway, particularly involving ERCC1, has been strongly implicated in oxaliplatin resistance. iiarjournals.orgecancer.orgiiarjournals.orgmdpi.com Studies have demonstrated that oxaliplatin treatment can induce ERCC1 gene expression in resistant, but not sensitive, colorectal cancer cell lines. iiarjournals.orgiiarjournals.org This induction of ERCC1 mRNA and protein in resistant cells suggests that the NER pathway is upregulated in response to oxaliplatin-induced DNA damage, leading to more efficient repair and thus resistance. iiarjournals.orgiiarjournals.org
The level of ERCC1 expression has been shown to correlate with the effectiveness of oxaliplatin treatment in patients with colorectal cancer. ecancer.org High levels of ERCC1 expression are associated with reduced sensitivity to oxaliplatin. ecancer.orgmdpi.com
Furthermore, studies using siRNA-mediated silencing of ERCC1 have shown that reducing ERCC1 levels in resistant cell lines can restore sensitivity to oxaliplatin, leading to increased apoptosis. iiarjournals.orgiiarjournals.org This provides strong evidence for the direct role of ERCC1 in mediating oxaliplatin resistance.
Replication Bypass Mechanisms
Replication bypass, also known as translesion synthesis (TLS), is a mechanism where specialized DNA polymerases can replicate past DNA lesions that would normally stall the high-fidelity replicative polymerases. This process can contribute to drug resistance by allowing cells with damaged DNA to continue dividing.
Studies suggest that replication bypass mechanisms can discriminate between cisplatin (B142131) and oxaliplatin adducts. aacrjournals.org Human DNA polymerases such as pol β, pol γ, and pol η have been shown to replicate past oxaliplatin-GG adducts more efficiently than cisplatin-GG adducts in vitro. aacrjournals.orgnih.govaacrjournals.org The bulky diaminocyclohexane (DACH) ligand of oxaliplatin may influence how these polymerases interact with the adducts, potentially facilitating bypass. nih.govpatsnap.com Overexpression of certain polymerases involved in bypass has been linked to oxaliplatin resistance in some cancer cell lines. aacrjournals.org
Cellular Drug Accumulation and Efflux Dynamics
The amount of oxaliplatin that reaches its intracellular target (DNA) is a critical determinant of its efficacy. Alterations in the mechanisms that control the influx and efflux of the drug across the cell membrane can significantly impact intracellular drug accumulation and contribute to resistance.
Decreased Cellular Uptake Mechanisms
Reduced cellular uptake of oxaliplatin is a documented mechanism of resistance. nih.govmdpi.comaacrjournals.orgresearchgate.netnih.govnih.gov Studies have shown that oxaliplatin-resistant cell lines exhibit significantly lower intracellular accumulation of the drug compared to sensitive cell lines. nih.govaacrjournals.orgnih.govmdpi.compsu.edu This decreased uptake can be a significant factor, sometimes accounting for a substantial reduction in intracellular platinum levels. nih.govpsu.edu
Several transporters are involved in the cellular uptake of platinum compounds, including organic cation transporters (OCTs) and the human copper transporter 1 (hCTR1). mdpi.comresearchgate.net Changes in the expression levels or function of these transporters can lead to decreased oxaliplatin influx. For instance, reduced expression of OCT1-3 has been correlated with decreased cellular oxaliplatin accumulation and resistance in colorectal cancer cell lines. mdpi.comnih.gov
Increased Cellular Efflux Mechanisms
In addition to decreased uptake, increased efflux of oxaliplatin from the cell can also contribute to lower intracellular drug concentrations and thus resistance. Efflux transporters, particularly ATP-binding cassette (ABC) transporters, can actively pump platinum compounds out of the cell. mdpi.comresearchgate.net
ATPases like ATP7A and ATP7B have been implicated in the intracellular trafficking and efflux of platinum drugs, including oxaliplatin. mdpi.comresearchgate.netnih.govpsu.edu Increased expression of ATP7A has been shown to mediate resistance to oxaliplatin in ovarian cancer cells. aacrjournals.org This increased expression can lead to increased sequestration of platinum into vesicular fractions and reduced net accumulation in the cytoplasm and nucleus. aacrjournals.org
Another efflux transporter, ABCC10 (MRP7), has also been identified as a mediator of oxaliplatin efflux. nih.gov Higher expression of ABCC10 in colorectal cancer patients is associated with a greater likelihood of relapse and metastasis. nih.gov Knockdown of ABCC10 in resistant colorectal cancer cells increases intracellular oxaliplatin accumulation and enhances sensitivity to the drug, indicating that ABCC10-mediated efflux is a mechanism of resistance. nih.gov
Drug Inactivation Processes (e.g., Glutathione (B108866) Binding, Metallothionein Segregation)
One of the key mechanisms by which cancer cells develop resistance to oxaliplatin is through drug inactivation. This can occur via the binding of oxaliplatin to intracellular molecules like glutathione (GSH) and metallothioneins (MTs). Once oxaliplatin enters the cytoplasm, it can undergo hydration, which facilitates its reaction with thiol-containing molecules such as GSH or metallothioneins. aacrjournals.orgresearchgate.net Binding to these molecules can effectively sequester the drug, preventing it from reaching its DNA target and forming cytotoxic adducts. researchgate.netnih.gov This decreased intracellular concentration of active platinum compounds contributes to reduced drug efficacy and the development of resistance. aacrjournals.orgdergipark.org.tr Studies have reported conflicting results regarding the precise association between the levels or activity of GSH and oxaliplatin resistance in vitro. aacrjournals.orgresearchgate.net
Role of Organic Cation Transporters (OCTs) and ABC Transporters
Cellular accumulation of oxaliplatin is a critical determinant of its efficacy, and alterations in drug transport proteins play a significant role in resistance. Oxaliplatin uptake can be mediated by organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3 (SLC22A1-3). nih.govaacrjournals.org Studies have shown that the expression levels of OCTs can positively correlate with oxaliplatin absorption and sensitivity. rsc.org Conversely, decreased expression or function of these uptake transporters can lead to reduced intracellular drug concentrations and contribute to resistance. researchgate.net For instance, the transporter protein OCT-1 has been found to be present in oxaliplatin-sensitive colon cancer cells but absent in drug-resistant cells. researchgate.net
Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, are also implicated in oxaliplatin resistance. aacrjournals.orgrsc.org These transporters can actively pump drugs out of the cell, thereby lowering intracellular drug accumulation. rsc.org The ABCC family of transporters, also known as multidrug resistance proteins (MRPs), are involved in the glutathione (GSH)-mediated export of platinum drugs, including oxaliplatin. aacrjournals.orgresearchgate.net Overexpression of certain ABC transporters, such as ABCC2, ABCC3, and ABCG2, has been demonstrated to be beneficial for the efficacy of oxaliplatin in some cell lines, suggesting their role in transport-mediated resistance. oup.comresearchgate.net However, the association between the expression of certain ABC transporters like ABCB1 (MDR1) and oxaliplatin resistance has shown inconsistent results, highlighting the need for further investigation. researchgate.net
Cell Death Pathway Dysregulation
Oxaliplatin induces cell death primarily through the induction of apoptosis following DNA damage. Resistance to oxaliplatin can arise from dysregulation of cell death pathways, allowing cancer cells to evade the cytotoxic effects of the drug. elifesciences.orgresearchgate.net
Resistance to Apoptosis
Resistance to oxaliplatin-induced apoptosis is a significant mechanism of acquired resistance. elifesciences.orgresearchgate.net This can involve alterations in the expression or function of key proteins that regulate the apoptotic cascade. Proteins involved in the intrinsic apoptotic pathway, such as members of the Bcl-2 family and the tumor suppressor p53, are often deregulated in drug-resistant cancers. mdpi.com For example, studies have shown that activated AKT can directly influence apoptotic pathway regulators like Bcl-2 family members, and PI3K/AKT signaling can increase Bcl-2 expression and activity, promoting cell survival and reducing chemotherapy-induced apoptosis. mdpi.com Alterations in the balance between pro-apoptotic (e.g., Bax, BBC3/PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins can contribute to an impaired apoptotic response. nih.govresearchgate.net Loss of Bax expression due to mutation has been observed in some oxaliplatin-resistant cell lines, suggesting a role for altered mitochondrial-mediated apoptosis in resistance. researchgate.net Impairment of the extrinsic apoptotic pathway has also been implicated, with overexpression of proteins like MMP7, which can degrade FasL, preventing apoptosis progression. researchgate.net
Autophagy Modulation in Resistance
Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can play a dual role in cancer, sometimes promoting cell survival and sometimes cell death. In the context of oxaliplatin resistance, autophagy is often upregulated in tumor cells in response to chemotherapy and can contribute to resistance. researchgate.netnih.gov Oxaliplatin has been shown to modulate autophagy, leading to the development of resistance. mdpi.com For instance, oxaliplatin can trigger AMPK signaling and inhibit mTOR signaling to induce autophagy. mdpi.com Studies in oxaliplatin-resistant gastric cancer cells have shown increased autophagy, suggesting it may be a key factor in resistance development. mdpi.com Autophagic cell death, which includes autophagy-associated apoptosis, can facilitate cellular resistance to platinum therapy and drug resistance. mdpi.com Inhibition of autophagy has been shown in some research to reverse or overcome oxaliplatin resistance. nih.govnih.gov Mechanical stress in the tumor microenvironment can also trigger autophagy activation, which is correlated with increased resistance to oxaliplatin treatment. nih.gov
Signaling Pathway Aberrations
Aberrant activation of various signaling pathways can promote cancer cell survival, proliferation, and resistance to chemotherapy, including oxaliplatin.
PI3K/AKT Signaling Pathway Activation
Hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently linked to oxaliplatin resistance. mdpi.commdpi.comnih.gov This pathway is a key regulator of cell survival, proliferation, and apoptosis. nih.govspandidos-publications.com Activated AKT, phosphorylated by PI3K, can directly influence apoptotic regulators, increasing anti-apoptotic protein activity and promoting cell survival, thereby lowering chemotherapy-induced apoptosis. mdpi.comnih.gov Studies have demonstrated increased constitutive activity of the PI3K/AKT pathway in cancer cells with acquired resistance to oxaliplatin. dovepress.com Inhibition of the PI3K/AKT pathway has been shown to increase the sensitivity of cancer cells to oxaliplatin. nih.govspandidos-publications.com For example, studies in cholangiocarcinoma and liver cancer cells have shown that inhibiting PI3K or its downstream target mTOR can enhance oxaliplatin efficacy. nih.govspandidos-publications.com The downregulation of PTEN, a negative regulator of the PI3K/AKT pathway, has also been observed in oxaliplatin-resistant cells, contributing to increased PI3K/AKT phosphorylation and reduced response to oxaliplatin-induced cell death. nih.gov
Table 1: and Associated Factors
| Mechanism | Associated Factors |
| Drug Inactivation Processes | Glutathione (GSH) binding aacrjournals.orgresearchgate.netmdpi.comnih.gov, Metallothionein (MT) segregation aacrjournals.orgresearchgate.netmdpi.comnih.gov |
| Transporter Alterations | Decreased uptake by OCT1, OCT2, OCT3 (SLC22A1-3) nih.govaacrjournals.orgresearchgate.net, Increased efflux by ABC transporters (e.g., ABCC family, ABCG2) rsc.orgoup.comresearchgate.net |
| Cell Death Dysregulation | Resistance to Apoptosis (e.g., altered Bcl-2 family, p53, Bax, IAPs) nih.govelifesciences.orgresearchgate.netmdpi.com, Autophagy modulation (often upregulation) researchgate.netmdpi.comnih.govnih.govnih.govtandfonline.com |
| Signaling Pathway Aberrations | Hyperactivation of PI3K/AKT pathway mdpi.commdpi.comnih.govspandidos-publications.comnih.govdovepress.com |
Table 2: Research Findings on PI3K/AKT Signaling in Oxaliplatin Resistance
| Study Focus | Key Findings | Citations |
| Cholangiocarcinoma cells | Inhibition of PI3K/mTOR increased oxaliplatin cytotoxicity. Activated PI3K/AKT protected cells from oxaliplatin. | nih.gov |
| Liver cancer cells (HepG2R) | PI3K/AKT pathway stably activated in resistant cells. Inhibition of PI3K/AKT increased oxaliplatin sensitivity. | spandidos-publications.com |
| Colorectal cancer cells (HCT116) | Upregulation of PI3K/Akt pathway components in resistant cells. | aacrjournals.org |
| Colorectal cancer cells (SW480/R, HT29/R) | Downregulation of PTEN led to increased PI3K/AKT phosphorylation and reduced oxaliplatin sensitivity. | nih.gov |
| Colorectal cancer cells (HCT-8/L-OHP) | Activated PI3K/AKT pathway involved in resistance. Knockdown of KLK11 reversed resistance via PI3K/AKT suppression. | dovepress.com |
NF-κB Signaling Alterations
The NF-κB signaling pathway plays a crucial role in regulating numerous cellular functions, including those that contribute to tumor drug resistance. wjgnet.com Activation of the NF-κB pathway can enhance the expression of anti-apoptotic proteins, thereby making cancer cells more resistant to chemotherapy-induced apoptosis. researchgate.net Studies have shown that chemotherapy-induced activation of NF-κB signaling contributes to heightened drug resistance in tumor cells. wjgnet.com For instance, in oxaliplatin-resistant colorectal cancer cells, upregulation of NF-κB phosphorylation has been observed, leading to enhanced expression of ABCG2, a transporter protein, and subsequent attenuation of endoplasmic reticulum stress and inhibition of apoptosis. researchgate.net The NF-κB pathway can also interact with other signaling cascades, such as the PI3K-AKT pathway, forming extensive regulatory networks that influence tumor cell behavior, including growth, resistance to apoptosis, and migration. wjgnet.com PIPKIγ has been identified as a critical gene related to oxaliplatin resistance in colorectal cancer, promoting the expression of PD-L1 via activation of the NF-κB signaling pathway. thno.org Knockdown of PIPKIγ significantly down-regulated the phosphorylated level of P65, a component of NF-κB, while overexpression increased it, consistently affecting NF-κB transcriptional activity. thno.org
Epigenetic Modifications in Resistance Acquisition
Epigenetic modifications, which involve heritable changes in gene expression without alterations to the underlying DNA sequence, play a significant role in the acquisition of oxaliplatin resistance. wjgnet.com These modifications can deregulate genes involved in crucial cellular processes such as cell cycle regulation, apoptosis, DNA damage response, and DNA repair pathways. mdpi.com
Epigenetic silencing, a major mechanism causing the loss of tumor suppressor activity, is often caused by the integration of promoter hypermethylation and histone deacetylation. biomolther.org These processes are controlled by regulatory proteins such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). biomolther.org Research indicates that gene methylation status is associated with chemotherapy response; for example, high methylation of the SRBC gene may lead to increased resistance to oxaliplatin in colorectal cancer cells. researchgate.net Promoter hypermethylation of CAVIN3 has also been associated with resistance to oxaliplatin in colorectal cancer cell lines and predicts shorter progression-free survival in patients with metastatic disease. researchgate.net In renal cell carcinoma, loss of the organic cation transporter OCT2, a main factor contributing to oxaliplatin resistance, is linked to DNA hypermethylation and histone methylation at the OCT2 promoter. nih.gov Histone acetylation also regulates OCT2 repression in these cells. nih.gov Combined treatment with a DNA methylation inhibitor (decitabine) and a histone deacetylase inhibitor (vorinostat) significantly increased OCT2 expression in renal cell carcinoma cell lines, sensitizing them to oxaliplatin. nih.gov
The high-order three-dimensional (3D) conformation of the genome can be altered during the acquisition of oxaliplatin resistance. nih.gov Studies investigating chromatin conformation alterations in oxaliplatin-resistant colorectal cancer cells using techniques like DLO Hi-C, ChIP-seq, and RNA-seq have revealed significant changes. nih.gov Results indicate that a substantial percentage of genome regions undergo A/B compartment transformation after drug resistance develops. nih.gov Analysis of genes in these converted compartments suggests that oxaliplatin resistance is related to a reduction in reactive oxygen species and enhanced metastatic capacity. nih.gov Furthermore, 3D structure mapping of DNA damage shows characteristic differences in the nuclear distribution of oxaliplatin-induced DNA damage between drug-resistant and sensitive cells. oup.com Damage increases in gene-poor chromatin at the nuclear periphery while decreasing in gene-rich regions located at nuclear speckles, suggesting a strategic redistribution of platinum drug-induced damage during chemoresistance development. oup.com
Changes in gene expression profiles, including those of long non-coding RNAs (lncRNAs), are implicated in oxaliplatin resistance. LncRNAs are important regulators of gene expression and can play key roles in drug function regulation and chemoresistance. spandidos-publications.com HOTAIR (HOX transcript antisense RNA) is one such lncRNA that has been investigated in the context of oxaliplatin resistance. nih.gov Studies have shown that HOTAIR expression is increased in hypoxia-treated colorectal cancer cell lines and tumors, and its knockdown sensitizes these cells to oxaliplatin. nih.govresearchgate.net High levels of HOTAIR have been associated with poor prognosis in colorectal cancer patients. spandidos-publications.com HOTAIR can contribute to resistance by acting as a competitive endogenous RNA (ceRNA) for miRNAs, thereby regulating the expression of target genes. nih.gov Besides HOTAIR, other lncRNAs such as CRNDE, MALAT1, ANRIL, GIHCG, CASC15, and MEG3 have also been identified as critical regulators of oxaliplatin resistance through various mechanisms, including sponging miRNAs and regulating target gene expression. mdpi.com For example, GIHCG is over-expressed in colorectal cancer and contributes to resistance to 5-fluorouracil (B62378) and oxaliplatin. mdpi.com CASC15 contributes to oxaliplatin resistance by positively regulating the expression levels of ABCC1 by sponging miR-145. mdpi.com MEG3 down-regulation is associated with oxaliplatin resistance through the regulation of the miR-141/PDCD4 complex. mdpi.com
Deregulation of genes involved in cell cycle control and DNA repair pathways is a significant factor in oxaliplatin resistance. mdpi.com Oxaliplatin forms DNA adducts, which ideally lead to cell cycle arrest and apoptosis in sensitive cells. mdpi.com However, specific genetic or epigenetic modifications can inhibit pathways like the p53-p21 pathway, leading to unchecked cell cycle progression and resistance. mdpi.com Increased capacity for DNA damage repair is a key mechanism underlying oxaliplatin resistance. researchgate.net The nucleotide excision repair (NER) system is involved in the repair of oxaliplatin-DNA adducts and has been shown to have predictive value for colorectal cancer treatment. nih.gov Alterations in DNA repair genes, such as ERCC1 and XRCC1, may also play a role. aacrjournals.org While decreased ERCC1 expression has been demonstrated in oxaliplatin-resistant cells, its correlation appears to be more with cell cycle response than direct DNA repair after platinum treatment. nih.gov Increased expression of genes involved in homologous recombination repair, such as RAD51 and Fanconi anemia genes, suggests that this pathway can contribute to oxaliplatin resistance. nih.gov Activation of DNA damage response kinases like CHK2 has also been implicated, with elevated levels of phosphorylated CHK2 observed in oxaliplatin-resistant colorectal cancer cells and tumor samples. nih.gov This activation contributes to accelerated DNA damage repair. nih.gov Aberrant activation of cell cycle regulation pathways correlates with resistance, and inhibiting components like CDK4/6 can enhance the antitumor effect of oxaliplatin by epigenetically suppressing DNA repair genes. pnas.org
Tumor Microenvironment Factors
The tumor microenvironment (TME) plays a crucial role in influencing therapeutic response and contributing to oxaliplatin resistance. wjgnet.comresearchgate.net The crosstalk between tumor cells and immune cells within the TME is particularly important. researchgate.net Tumor-associated macrophages (TAMs) are abundant in the TME and are implicated in platinum-based drug resistance in several cancers, including colorectal cancer. researchgate.net The density of tumor-infiltrating macrophages is significantly higher in oxaliplatin-resistant patients compared to sensitive patients. researchgate.net Macrophages can promote oxaliplatin resistance through various mechanisms, including the activation of autophagy in cancer cells. mdpi.comresearchgate.net Recent studies suggest that M2 TAMs can increase oxaliplatin resistance by enhancing METTL3-mediated m6A modification in cancer cells. researchgate.net The immunosuppressive environment created by the imbalance between immunosuppressive cells (like TAMs) and anti-tumor effector cells also contributes to therapeutic resistance. frontiersin.org
Table 1: Key Genes and Molecules Involved in Oxaliplatin Resistance Mechanisms
| Mechanism | Gene/Molecule | Role in Resistance | Relevant Section |
| NF-κB Signaling Alterations | NF-κB | Promotes anti-apoptotic proteins, enhances drug resistance. | 2.4.2 |
| PIPKIγ | Activates NF-κB, promotes PD-L1 expression. | 2.4.2 | |
| ABCG2 | Upregulated by NF-κB, reduces intracellular drug accumulation. | 2.4.2 | |
| Epigenetic Modifications | SRBC | Hypermethylation associated with increased resistance. | 2.5.1 |
| CAVIN3 | Promoter hypermethylation associated with resistance and poor prognosis. | 2.5.1 | |
| OCT2 | Transcriptional repression via DNA hypermethylation and histone modifications. | 2.5.1 | |
| HDACs, DNMTs | Enzymes involved in histone deacetylation and DNA methylation, targeted by inhibitors to restore sensitivity. | 2.5.1 | |
| HOTAIR (lncRNA) | Upregulated in resistant cells, sensitizes cells to oxaliplatin when knocked down. | 2.5.3 | |
| CRNDE, MALAT1, ANRIL, GIHCG, CASC15, MEG3 (lncRNAs) | Regulate resistance through various mechanisms (e.g., sponging miRNAs). | 2.5.3 | |
| Deregulation of Cell Cycle and DNA Repair | p53-p21 pathway | Inhibition leads to unchecked cell cycle progression and resistance. | 2.5.4 |
| ERCC1, XRCC1 | DNA repair genes potentially involved in resistance. | 2.5.4 | |
| RAD51, Fanconi genes | Involved in homologous recombination repair, contribute to resistance. | 2.5.4 | |
| CHK2 | Activation contributes to accelerated DNA damage repair. | 2.5.4 | |
| Tumor Microenvironment Factors | Tumor-Associated Macrophages (TAMs) | Abundant in TME of resistant patients, promote resistance via autophagy and m6A modification. | 2.6 |
| METTL3 | Involved in m6A modification mediated by TAMs, promotes resistance. | 2.6 |
Hypoxic Conditions and Chemoresistance
The tumor microenvironment, particularly the presence of hypoxic (low oxygen) conditions, plays a significant role in the development of chemoresistance to various agents, including oxaliplatin. Hypoxia is a common feature of solid tumors and is often associated with poor prognosis and reduced sensitivity to both chemotherapy and radiotherapy mdpi.comcapes.gov.brnih.gov. Cancer cells that adapt to hypoxic environments can develop resistance to oxaliplatin through a variety of mechanisms spandidos-publications.comresearchgate.net.
Detailed research findings highlight several pathways by which hypoxia contributes to oxaliplatin resistance:
Hypoxia-Inducible Factors (HIFs): HIFs, particularly HIF-1α, are key regulators of the cellular response to hypoxia mdpi.comresearchgate.net. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes involved in processes such as cell metabolism, proliferation, angiogenesis, and drug resistance researchgate.netnih.gov. HIF-1α has been shown to induce oxaliplatin resistance in colorectal cancer (CRC) cells researchgate.netnih.gov. This can occur through various mechanisms, including the upregulation of ATP-Binding Cassette (ABC) transporters like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), which actively pump chemotherapeutic drugs out of the cells, thereby reducing intracellular drug concentration mdpi.comzlfzyj.comdovepress.com. Studies in hepatic carcinoma cells have also demonstrated that hypoxia-induced upregulation of HIF-1α correlates with increased expression of MDR1, MRP1, and BCRP1, contributing to oxaliplatin resistance zlfzyj.com.
Modulation of Apoptosis: Hypoxia can enhance the anti-apoptotic potential of cancer cells, making them less susceptible to oxaliplatin-induced cell death mdpi.com. HIF-1 can induce the expression of anti-apoptotic proteins like Survivin and suppress pro-apoptotic proteins like Caspase-9 mdpi.com. Additionally, hypoxia can decrease the level of apoptosis induced by oxaliplatin in CRC cells nih.gov.
Signaling Pathways: Hypoxia can activate various signaling pathways that promote drug resistance. For instance, HIF is known to cause oxaliplatin resistance in colorectal cancer by inducing miR-338-5p expression, which promotes IL-6 signaling. This, in turn, suppresses apoptosis via the STAT3/BCL2 pathway mdpi.comnih.gov. The IL-6/STAT3/Bcl2 pathway has been identified as a critical mechanism of hypoxia-induced drug resistance in CRC cells nih.gov. Studies have also investigated the role of JNK signaling; hypoxia-induced JNK activation was associated with resistance to oxaliplatin in colon cancer cell lines aacrjournals.org.
Non-Coding RNAs: Long non-coding RNAs (lncRNAs) have been implicated in hypoxia-mediated oxaliplatin resistance. For example, studies have shown that hypoxia increases the expression of HOX transcript antisense RNA (HOTAIR) in CRC cells, and HOTAIR contributes to oxaliplatin resistance by modulating the expression of zinc finger E-box binding homeobox 1 (ZEB1) through negative regulation of miR-1277-5p researchgate.netresearchgate.net. MicroRNAs (miRNAs) also play a role; research suggests that under hypoxic conditions, P53 may induce oxaliplatin resistance through the activation of miR-23a spandidos-publications.com.
Drug Penetration: While biological mechanisms are significant, impaired drug penetration into hypoxic regions of tumors due to the distance from blood vessels also contributes to reduced oxaliplatin effectiveness mdpi.comnih.govdovepress.com. Studies using three-dimensional spheroids have shown that a sensitivity gradient exists, with hypoxic regions being less sensitive to oxaliplatin, which correlates with lower levels of platinum-bound DNA adducts nih.govnih.gov. However, the resistance observed in hypoxic sub-populations often exceeds what can be explained by reduced drug penetrance alone, indicating the involvement of other cellular adaptive responses nih.govnih.gov.
Data from various studies illustrate the impact of hypoxia on oxaliplatin sensitivity in different cancer cell lines. For example, in HCT116 colorectal cancer cells, the IC50 (the concentration of drug required for 50% inhibition of cell growth) for oxaliplatin is significantly higher under hypoxic conditions compared to normoxic conditions nih.gov.
Here is a table summarizing representative data on oxaliplatin sensitivity under normoxic and hypoxic conditions:
| Cell Line | Condition | Oxaliplatin IC50 (µM) | Fold Resistance (Hypoxia/Normoxia) | Source |
| HCT116 | Normoxia | 5.2 | - | nih.gov |
| HCT116 | Hypoxia | 10.1 | 1.9 | nih.gov |
| HCT116 | Normoxia | 2.4 (Clonogenic Assay) | - | nih.gov |
| HCT116 | Hypoxia | 5.9 (Clonogenic Assay) | 2.4 | nih.gov |
| HCT116 | Normoxia | ~10 | - | nih.gov |
| HCT116 | Hypoxia | ~25 | ~2.5 | nih.gov |
| HCT8 | Normoxia | ~10 | - | nih.gov |
| HCT8 | Hypoxia | ~20 | ~2.0 | nih.gov |
| HT29 | Normoxia | ~15 | - | nih.gov |
| HT29 | Hypoxia | ~25 | ~1.7 | nih.gov |
| HCT116 | Normoxia | 20 µM (Growth Inhibition) | - | spandidos-publications.com |
| HCT116 | Hypoxia | 20 µM (Growth Inhibition) | Reduced Sensitivity | spandidos-publications.com |
| HT29 | Normoxia | 20 µM (Growth Inhibition) | - | spandidos-publications.com |
| HT29 | Hypoxia | 20 µM (Growth Inhibition) | Reduced Sensitivity | spandidos-publications.com |
Note: IC50 values can vary depending on the assay method and experimental conditions used in different studies.
The data consistently demonstrate that hypoxic conditions lead to reduced sensitivity or increased resistance to oxaliplatin in various cancer cell lines, particularly those of colorectal origin nih.govspandidos-publications.comnih.govresearchgate.net. This underscores the importance of understanding and targeting hypoxia-induced resistance mechanisms to improve the efficacy of oxaliplatin-based chemotherapy.
Preclinical Research Methodologies and Models in Oxaliplatin Studies
In Vitro Cell Line Studies
In vitro studies, using cancer cell lines grown in controlled laboratory settings, are fundamental to understanding the cellular and molecular effects of oxaliplatin.
Given oxaliplatin's primary indication for colorectal cancer (CRC), cell lines derived from this malignancy are extensively used in research. Commonly employed CRC cell lines include HT-29, HCT116, and RKO. nih.govnih.govresearchgate.net These cell lines, each with unique genetic characteristics, provide valuable insights into how different CRC subtypes respond to oxaliplatin. For instance, studies have compared the antiproliferative effects of oxaliplatin in p53 mutant (HT-29) and p53 wild-type (HCT116) cell lines, revealing different sensitivities and cellular responses. researchgate.net Research has shown that HCT116 cells are generally more sensitive to oxaliplatin than HT-29 cells. researchgate.net In these cell lines, oxaliplatin has been shown to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net The combination of oxaliplatin with other agents, such as the natural product alantolactone, has been investigated in HCT116 and RKO cells, demonstrating synergistic effects in promoting cancer cell death. nih.gov
Interactive Table:
The antitumor activity of oxaliplatin has been explored in a wide array of cancer cell lines beyond colorectal cancer. mdpi.com Studies have demonstrated its potent inhibitory effects on bladder carcinoma cell lines (RT4 and TCCSUP), ovarian carcinoma cell lines (A2780), glioblastoma cell lines (U-373MG and U-87MG), and melanoma cell lines (SK-MEL-2 and HT-144). cancer-research-network.com In pancreatic cancer research, the PANC-1 cell line has been utilized to investigate the mechanisms of oxaliplatin resistance. mdpi.com The broad-spectrum activity observed in these in vitro models has provided the rationale for clinical investigations of oxaliplatin in various solid tumors. nih.gov
A significant challenge in cancer chemotherapy is the development of drug resistance. To study the underlying mechanisms, researchers have established oxaliplatin-resistant cancer cell lines. This is typically achieved by chronically exposing parental, drug-sensitive cell lines to gradually increasing concentrations of oxaliplatin over an extended period. nih.govnih.goviosrjournals.org For example, oxaliplatin-resistant CRC cell lines such as SW620/L-OHP, LoVo/L-OHP, and HCT116-R have been developed. nih.goviosrjournals.org These resistant cell lines exhibit a number of biological changes compared to their sensitive counterparts, including altered cell growth rates, changes in cell cycle distribution, and increased expression of drug resistance-related proteins. nih.goviosrjournals.org For instance, SW620/L-OHP and LoVo/L-OHP cells showed a longer doubling time and an upregulation of the multidrug-resistance protein MRP2. nih.gov The development of these resistant models is crucial for identifying the molecular pathways that contribute to oxaliplatin resistance and for testing novel strategies to overcome it. nih.gov
Modern preclinical research increasingly employs multi-omics approaches to gain a comprehensive understanding of the molecular effects of oxaliplatin. These powerful technologies allow for the simultaneous analysis of different layers of biological information, including the genome, epigenome, transcriptome, and proteome.
RNA-seq (RNA sequencing) is used to analyze the transcriptome, providing a complete picture of gene expression changes in cancer cells following oxaliplatin treatment. This can reveal which genes and signaling pathways are activated or inhibited by the drug. nih.govmaastrichtuniversity.nl
ChIP-seq (Chromatin Immunoprecipitation sequencing) is employed to identify the binding sites of specific proteins, such as transcription factors, on a genome-wide scale. nih.gov This can help to elucidate how oxaliplatin treatment may alter the regulatory landscape of cancer cells.
DLO Hi-C (Digestion-Ligation-Only Hi-C) is a technique used to study the three-dimensional architecture of the genome. Changes in chromatin organization can impact gene expression, and this method can be used to investigate how oxaliplatin might affect this.
By integrating data from these and other omics technologies, researchers can construct detailed molecular profiles of oxaliplatin response and resistance, leading to the identification of novel biomarkers and therapeutic targets. techscience.com
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the efficacy and physiological effects of anticancer drugs in a whole-organism context.
Xenograft models are the most commonly used in vivo models in cancer research. These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, typically nude mice. nih.govaacrjournals.org These mice lack a properly functioning immune system, which prevents them from rejecting the foreign human cells, allowing the formation of tumors.
Researchers have used xenograft models to study the in vivo antitumor activity of oxaliplatin against a variety of human cancers, including colorectal, pancreatic, and others. nih.govaacrjournals.orgresearchgate.net For example, studies have shown that oxaliplatin can significantly inhibit the growth of colorectal cancer xenografts derived from cell lines such as HT29 and HCT116. aacrjournals.orgresearchgate.net Similarly, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been used to evaluate the efficacy of oxaliplatin in pancreatic cancer. nih.gov These models are considered to be more representative of the patient's tumor and can be used to predict clinical outcomes. researchgate.net
Interactive Table:
Studies of Neurotoxicity Mechanisms in Animal Models
Animal models, primarily utilizing rats and mice, have been instrumental in elucidating the complex mechanisms underlying oxaliplatin-induced peripheral neurotoxicity (OIPN). These preclinical studies have identified several key pathological processes, including ion channel dysfunction, mitochondrial damage, oxidative stress, and neuroinflammation, which contribute to the characteristic symptoms of acute cold hypersensitivity and chronic neuropathic pain.
Ion Channel Dysfunction and Neuronal Hyperexcitability
A primary mechanism implicated in the acute neurotoxicity of oxaliplatin is the alteration of voltage-gated ion channel function in sensory neurons. The oxalate (B1200264) metabolite of oxaliplatin is thought to chelate calcium, leading to changes in the neuronal membrane potential and subsequent dysfunction of these channels. nih.gov Studies in rodent models have demonstrated that oxaliplatin alters the function of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. nih.govmdpi.com
Specifically, research has shown that oxaliplatin can slow the inactivation kinetics of Nav channels, leading to an increase in sodium current and neuronal hyperexcitability. mdpi.com This effect is particularly noted in dorsal root ganglion (DRG) neurons, the primary site of oxaliplatin accumulation in the peripheral nervous system. frontiersin.org Furthermore, oxaliplatin administration has been linked to after-potentials in myelinated axons, an effect absent in Nav1.6 knockout mice, pinpointing a specific sodium channel subtype involved in the pathology. mdpi.com
Transient Receptor Potential (TRP) channels, which are crucial for thermal and mechanical sensation, are also significantly affected. Oxaliplatin enhances the sensitivity of TRPA1 and TRPM8 channels, which are involved in sensing cold. nih.gov The activation of TRPA1 by oxaliplatin facilitates an influx of Ca2+, contributing to mitochondrial dysfunction and neurotoxicity. nih.gov Similarly, TRPM8, the primary cold and menthol receptor, shows transiently increased activity shortly after oxaliplatin exposure, which is believed to underlie the acute cold allodynia experienced by patients. mdpi.comnih.gov This is followed by a desensitization of the channel, potentially mediated by the phospholipase C (PLC) pathway. mdpi.com
| Mechanistic Target | Animal Model | Key Findings | Reference(s) |
| Voltage-Gated Sodium Channels (Nav) | Rat, Mouse | Slowed inactivation kinetics, leading to increased sodium current and neuronal hyperexcitability. Nav1.6 specifically implicated in after-potentials. | mdpi.com |
| Transient Receptor Potential (TRP) Channels | Rat, Mouse | Enhanced sensitivity and expression of TRPA1 and TRPM8, contributing to cold hypersensitivity. TRPA1 activation leads to Ca2+ influx and mitochondrial damage. | nih.govnih.govmdpi.com |
| Organic Cation Transporter 2 (OCT2) | Mouse | Expressed on DRG cells; facilitates oxaliplatin uptake. Genetic or pharmacological knockout of Oct2 protected mice from cold and mechanical hypersensitivity. | pnas.orgmdpi.com |
| Electrophysiology | Rat, Mouse | Significant slowing of sensory nerve conduction velocity (SNCV) with no effect on motor nerve conduction velocity (MNCV). Increased incidence of spontaneous discharge in A- and C-fibers. | nih.gov |
Mitochondrial Dysfunction and Oxidative Stress
Chronic OIPN is strongly associated with mitochondrial damage within sensory neurons. nih.gov Animal studies have provided direct evidence of functional and morphological mitochondrial impairments. In rat models of painful neuropathy, oxaliplatin treatment leads to a significant increase in swollen and vacuolated mitochondria in peripheral nerve axons. nih.govnih.gov This morphological change is indicative of functional deficits, which have been confirmed by direct assessments showing that oxaliplatin impairs mitochondrial respiration and reduces ATP production in peripheral nerves. nih.gov The binding of oxaliplatin to mitochondrial DNA (mtDNA), which mitochondria cannot efficiently repair, is considered a key trigger for this dysfunction. researchgate.net
Mitochondrial damage is intrinsically linked to oxidative stress, another pivotal mechanism in OIPN. mdpi.com Oxaliplatin induces the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage. researchgate.net In vivo studies in rats and mice have demonstrated increased markers of oxidative stress in nervous system tissues following oxaliplatin administration. For instance, oxaliplatin treatment has been shown to increase the expression of inducible nitric oxide synthase (iNOS) by 40% in the colon of mice, contributing to enteric neuropathy. nih.gov This nitro-oxidative stress is considered a crucial factor in the development of oxaliplatin-induced neuropathy. nih.gov
| Pathological Process | Animal Model | Key Findings | Reference(s) |
| Mitochondrial Morphology | Rat | Increased incidence of swollen and vacuolated mitochondria in peripheral nerve axons. | nih.govnih.gov |
| Mitochondrial Function | Rat | Significantly lower rates of stimulated respiration for both Complex I and Complex II; reduced ATP production. | nih.gov |
| Oxidative Stress Markers | Mouse | 40% increase in inducible nitric oxide synthase (iNOS) expression in the colon. | nih.gov |
| Neuroinflammation | Mouse | Increased levels of NF-κB p65 protein, pro-inflammatory cytokines, and immune cell infiltration in DRGs and peripheral nerves. | nih.gov |
Neuroinflammation and Glial Activation
The neuroimmune response plays a significant role in the pathogenesis of OIPN. nih.gov Studies in mouse models have shown that oxaliplatin treatment induces a pro-inflammatory response in the DRG and peripheral nerves. nih.gov This is characterized by increased levels of the transcription factor NF-κB p65, pro-inflammatory cytokines, and infiltration of immune cells. nih.gov The activation of glial cells, such as satellite glial cells in the DRG, contributes to heightened neuronal excitability and chemotherapy-induced pain. nih.gov
Axonal Degeneration and Transport
While acute symptoms are primarily channelopathies, chronic oxaliplatin exposure can lead to structural nerve damage. In rats, repeated oxaliplatin administration causes axonal degeneration in the sciatic nerve, which is associated with the development of mechanical allodynia. nih.gov Studies have also observed a significant loss of intraepidermal nerve fibers in the skin of oxaliplatin-treated rats. nih.gov The uptake of oxaliplatin into DRG neurons is a critical step in initiating this toxicity. The organic cation transporter 2 (OCT2), expressed on DRG cells, has been identified as a key transporter for oxaliplatin. pnas.org Studies in mice have shown that genetic deletion or pharmacological inhibition of OCT2 protects against oxaliplatin-induced neurotoxicity, highlighting its importance in the drug's accumulation in sensory ganglia. pnas.orgmdpi.com
Biomarkers in Oxaliplatin Response and Resistance
Predictive Biomarkers of Therapeutic Efficacy
Predictive biomarkers aim to identify patients who are most likely to benefit from oxaliplatin-based chemotherapy. Several potential biomarkers are under investigation, focusing on different aspects of oxaliplatin's mechanism of action and cellular processing.
Oxaliplatin-DNA Adduct Levels in Peripheral Blood Mononuclear Cells (PBMCs)
Oxaliplatin exerts its cytotoxic effects through the formation of covalent drug-DNA adducts. The level of these adducts in tumor cells is hypothesized to correlate with treatment response. However, obtaining tumor biopsies can be challenging. Research suggests that oxaliplatin-DNA adduct levels in peripheral blood mononuclear cells (PBMCs) may serve as a surrogate biomarker for tumor DNA adducts and predict response to oxaliplatin-based regimens like FOLFOX (a combination of leucovorin calcium, fluorouracil, and oxaliplatin). nih.govnih.govosti.govaacrjournals.orgescholarship.orgresearchgate.net
Studies have investigated the relationship between oxaliplatin-DNA adduct levels in PBMCs and tumor response in colorectal cancer patients. One pilot clinical study involving six colorectal cancer patients treated with FOLFOX chemotherapy found a significant correlation between oxaliplatin-DNA adduct levels in PBMCs and the mean tumor volume change of evaluable target lesions. nih.govnih.govosti.govaacrjournals.org This study utilized a diagnostic microdosing approach with 14C-labeled oxaliplatin and accelerator mass spectrometry (AMS) for sensitive quantification of adduct levels. nih.govosti.govaacrjournals.org Adduct levels induced by sub-therapeutic microdoses were found to be linearly proportional to those induced by therapeutic doses in both cell culture experiments and patient samples, suggesting the potential utility of diagnostic microdosing for predicting therapeutic adduct levels and treatment response. nih.govosti.govaacrjournals.org
Data from this pilot study indicated that PBMC adduct levels significantly correlated with tumor shrinkage (microdose: R2 = 0.82, p = 0.033; therapeutic dose: R2 = 0.65, p = 0.099). aacrjournals.org This supports the hypothesis that oxaliplatin-DNA adduct levels in PBMCs are proportional to tumor shrinkage caused by FOLFOX therapy and can potentially predict response. nih.govnih.govosti.gov
Oxidative Phosphorylation Activity
Oxidative phosphorylation (OXPHOS) is the primary method of ATP synthesis in aerobic conditions. Recent research suggests that the activity of oxidative phosphorylation pathways may serve as a predictive biomarker for oxaliplatin response in colorectal cancer. Studies analyzing patient samples and oxaliplatin-resistant and -sensitive cell lines have identified oxidative phosphorylation pathways as potentially valuable predictive biomarkers. researchgate.netnih.govresearchgate.netmdpi.comthno.org
Research using datasets from patients treated with oxaliplatin has indicated that non-responding patients tend to exhibit low oxidative phosphorylation activity. researchgate.netnih.govmdpi.com This suggests that low OXPHOS activity may be associated with a poor prognosis in the context of oxaliplatin treatment. researchgate.netnih.gov Analysis of differential gene expression between oxaliplatin non-responder and responder colorectal cancer patients has highlighted OXPHOS KEGG pathways as having predictive value, with a high area under the curve (AUC = 0.843). researchgate.netnih.govresearchgate.netmdpi.com
Machine Learning-Derived Molecular Signatures (e.g., FOLFOXai)
Prognostic Biomarkers in Oxaliplatin Treatment
Genetic biomarkers, particularly those within DNA repair pathways, have shown promise as prognostic markers in oxaliplatin-based chemotherapy. frontiersin.orgresearchgate.net Oxaliplatin's mechanism of action involves DNA damage, and the efficiency of DNA repair mechanisms can influence treatment outcome.
A systematic review identified 26 genetic biomarkers within 14 genes significantly associated with treatment outcome in oxaliplatin-based chemotherapy for colorectal cancer. frontiersin.orgresearchgate.net Promising genetic biomarkers included single nucleotide polymorphisms (SNPs) in genes such as ERCC1 (rs11615), XPC (rs1043953), XPD (rs13181), and XPG (rs17655), which are involved in the nucleotide excision repair (NER) pathway. frontiersin.orgresearchgate.net Other identified markers included SNPs in MNAT, MMR status, ATM protein expression, HIC1 tandem repeat D17S5, and PIN1 (rs2233678). frontiersin.orgresearchgate.net While these markers show promise, further prospective research, especially in specific patient populations like those with colorectal peritoneal metastases treated with cytoreductive surgery and hyperthermic intraperitoneal chemotherapy (CRS + HIPEC) with oxaliplatin, is needed for comprehensive validation. frontiersin.orgresearchgate.net
Biomarkers for Oxaliplatin-Induced Peripheral Neurotoxicity (OXAIPN)
Oxaliplatin-induced peripheral neurotoxicity (OXAIPN) is a major dose-limiting toxicity that can significantly impact the quality of life for patients and often necessitates dose reduction or treatment discontinuation. nih.govdntb.gov.uaresearchgate.netnih.govbiorxiv.orgmdpi.com Identifying biomarkers that can predict the risk and severity of OXAIPN is crucial for personalized treatment approaches and strategies to mitigate neurotoxicity.
Genetic Profiles (e.g., Single Nucleotide Polymorphisms - SNPs)
Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes involved in oxaliplatin transport, metabolism, detoxification, and DNA repair have been investigated as potential predictors of OXAIPN susceptibility. nih.govnih.govmdpi.comnih.govuspharmacist.comtandfonline.com
Polymorphisms in genes encoding drug transporters, such as ATP-binding cassette (ABC) transporters (ABCC1, ABCG1), have been hypothesized to influence intracellular oxaliplatin concentrations, potentially affecting neurotoxicity risk. mdpi.comnih.govuspharmacist.com Specific SNPs in ABC transporters, including rs717620, rs8187710, rs2231142, and rs1045642, have been suggested to play a role. nih.gov
Variations in genes involved in detoxification enzymes, such as glutathione (B108866) S-transferases (GSTA1, GSTM1/3, GSTP1, GSTT1) and myeloperoxidase (MPO), have also been studied. mdpi.comuspharmacist.comtandfonline.com The GSTP1 rs1694 SNP has been a focus of many investigations, with some studies suggesting it confers protection against chemotherapy-induced peripheral neuropathy (CIPN), while others have reported conflicting results depending on the patient population. tandfonline.com
SNPs in DNA repair pathway genes, including those in the nucleotide excision repair (NER) pathway like ERCC1, XPA, XRCC1, and ERCC2 (XPD), have been explored for their association with OXAIPN. frontiersin.orgresearchgate.netmdpi.comuspharmacist.comtandfonline.com For example, the ERCC1 rs11615 SNP has been associated with early onset of grade 1 CIPN in some studies, although other studies have not found a significant association. tandfonline.com Higher levels of ERCC1 protein, potentially influenced by the ERCC1-118 T/T genotype, may lead to less oxaliplatin toxicity due to increased DNA repair. uspharmacist.com
Other genes implicated in neuropathy and investigated for SNPs include sodium channels (SCN4A, SCNA10A, SCN9A), although some SNPs like SCN2A R19K have not been found to be related to OXAIPN manifestation. biorxiv.orgmdpi.com Proteins like OCT2, Caspase-3, GAP43, and pNfH are also known to be involved in peripheral neurotoxicity upon oxaliplatin administration. biorxiv.org
Epigenetic Profiles
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and have been implicated in cancer development and drug resistance. pensoft.netnih.govirjournal.org Aberrant epigenetic profiles can influence the sensitivity of cancer cells to chemotherapeutic agents like oxaliplatin. mdpi.com
DNA methylation, primarily occurring at CpG dinucleotides, can lead to gene silencing, particularly in CpG islands located in gene promoters. nih.govnih.gov Studies have investigated the role of DNA methylation in oxaliplatin resistance. For instance, hypermethylation of the GSTP1 promoter, a gene encoding a phase II drug-metabolizing enzyme, has been suggested as a potential epigenetic biomarker. pensoft.net Downregulation or hypermethylation of GSTP1 can affect the metabolism of oxaliplatin. pensoft.net Another gene where promoter methylation has been associated with reduced expression in oxaliplatin-resistant cells is Casp8AP2. nih.gov
Histone modifications, including acetylation and methylation, also impact chromatin structure and gene transcription. pensoft.netnih.gov While less studied than DNA methylation as biomarkers for oxaliplatin response or resistance, aberrant histone modification patterns are known to contribute to cancer pathogenesis and can influence the cellular response to chemotherapy. nih.gov Research suggests that drug exposure can lead to epigenomic changes that contribute to individual variations in chemotherapy response. nih.gov
MicroRNAs (miRNAs), small non-coding RNAs that regulate gene expression, are another component of the epigenetic landscape. irjournal.orgfrontiersin.org Changes in miRNA expression profiles have been observed in colorectal cancer patients receiving oxaliplatin-based chemotherapy and are being investigated as potential biomarkers for chemoresistance. frontiersin.org A study identified a panel of six plasma exosomal miRNAs (miR-100, miR-92a, miR-16, miR-30e, miR-144-5p, and let-7i) that could differentiate between chemoresistant and chemosensitive patients with higher accuracy than traditional tumor biomarkers. frontiersin.org
Epigenetic alterations can affect various pathways involved in oxaliplatin resistance, including DNA repair, apoptosis, and drug transport. researchgate.netmdpi.com Understanding these epigenetic modifications may help identify patients likely to benefit from oxaliplatin treatment and potentially lead to the development of epigenetic-based therapeutic strategies to overcome resistance. nih.govnih.gov
Neurophysiological Indicators (e.g., Thermal Detection Thresholds, Quantitative Sensory Testing)
Oxaliplatin-induced peripheral neurotoxicity (OIPN) is a common and often dose-limiting side effect of oxaliplatin, characterized by both acute and chronic symptoms. nih.govnih.govfrontiersin.org Neurophysiological assessments, such as Quantitative Sensory Testing (QST) and nerve excitability testing, can provide objective measures of nerve function and potentially serve as indicators for the risk and severity of OIPN. nih.govnih.govwhiterose.ac.uknih.gov
Quantitative Sensory Testing (QST) is a noninvasive method used to assess the function of sensory nerve fibers by measuring thresholds for detecting and perceiving different stimuli, including thermal (cold and warm sensation, cold and heat pain) and mechanical (touch, vibration, pinprick). nih.govwhiterose.ac.ukmedoc-web.comaacrjournals.org Changes in thermal detection thresholds, such as cold and warm sensation thresholds, have been evaluated in patients undergoing oxaliplatin treatment. nih.govmedoc-web.com Elevated cold and warm detection thresholds have been observed in patients, indicating sensory deficits. nih.gov
Studies have utilized QST to detect subclinical neuropathy early in the course of oxaliplatin treatment and to predict the development of clinically overt chronic neuropathy. nih.gov For example, patients who developed thermal and cutaneous sensory deficits during the first cycle of oxaliplatin infusion were more likely to experience grades 2 and 3 neuropathy at one year. nih.gov Specific QST measures, such as cold pain thresholds and rheobase (a measure of axonal excitability), have been suggested as potentially more sensitive tools for detecting long-term oxaliplatin peripheral nerve complications compared to standard clinical grading scales like the Common Terminology Criteria for Adverse Events (CTCAE). medoc-web.com
Nerve excitability testing assesses the physiological properties of peripheral nerves, including ion channel function. nih.govplos.org Oxaliplatin is known to modulate voltage-gated sodium channels, which contributes to neuronal hyperexcitability and the acute symptoms of OIPN. mdpi.comnih.gov Changes in axonal excitability parameters, such as refractoriness and superexcitability, have been observed following oxaliplatin infusion. nih.govplos.org While some studies suggest that acute changes in sensory excitability during early treatment cycles might predict final clinical outcome, others indicate that thermal threshold impairment might emerge too late to guide early intervention for neuropathy prophylaxis. nih.govoup.com
Neurophysiological indicators provide objective data on nerve function and can complement clinical assessments in monitoring for OIPN. nih.govnih.gov However, further research is needed to fully establish their role as predictive biomarkers for oxaliplatin response and resistance in the context of managing neurotoxicity.
Advanced Strategies in Oxaliplatin Drug Delivery and Formulation
Nanocarrier Systems for Targeted Delivery
Nanocarrier systems offer a sophisticated approach to improve the delivery of Oxaliplatin by encapsulating the drug within nanoscale vehicles. This encapsulation can enhance drug stability, prolong circulation time, and facilitate targeted accumulation within tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect or active targeting via ligands. jst.go.jpresearchgate.net
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles, formed by the self-assembly of amphiphilic block or graft copolymers, have been explored as carriers for Oxaliplatin. jst.go.jpnih.gov These systems can encapsulate Oxaliplatin within their core-shell structure, providing advantages such as improved drug solubility and stability. nih.gov Studies have shown that Oxaliplatin-loaded polymeric micelles can exhibit enhanced internalization by cancer cells, leading to increased intracellular drug accumulation. nih.govnih.gov For instance, stearic acid-g-chitosan oligosaccharide (CSO-SA) polymeric micelles loaded with Oxaliplatin demonstrated excellent internalization ability and increased Oxaliplatin accumulation in colorectal cancer cells and tissues in a xenograft mouse model. nih.govnih.gov This led to effective suppression of tumor growth and a reduction in cancer stem-like cell populations compared to free Oxaliplatin. nih.govnih.gov Another study investigated mPEG-b-P(D,L)LA nanoparticles for Oxaliplatin delivery, achieving an encapsulation efficiency of 76% with a drug loading content of 3.8 wt.%. mdpi.com These nanoparticles maintained a uniform size and structure after drug loading. mdpi.com Liver-targeting micelles loaded with Oxaliplatin, prepared using glycyrrhetinic acid-conjugated and stearic acid-grafted chitosan (B1678972) (GA-CS-SA), showed a uniform size of 138.6 ± 0.72 nm and an encapsulation efficiency of up to 71.7 ± 0.46%. tandfonline.com These liver-targeting micelles altered the in vivo distribution of Oxaliplatin, increasing its content in the liver and spleen while reducing it in the heart and kidney, and demonstrated sustained in vitro release. tandfonline.com
Here is a summary of some research findings on polymeric nanoparticles and micelles for Oxaliplatin delivery:
| Nanocarrier Type | Polymer Composition | Particle Size (approx.) | Encapsulation Efficiency (approx.) | Key Finding | Source |
| Polymeric Micelles | Stearic acid-g-chitosan oligosaccharide (CSO-SA) | Not specified | ~90% release in 48h (in vitro) | Enhanced internalization, increased tumor accumulation, suppressed tumor growth | nih.gov |
| Polymeric Nanoparticles | mPEG-b-P(D,L)LA | 32 nm | 76% | Promising candidate with good loading and stability | mdpi.com |
| Liver-Targeting Polymeric Micelles | Glycyrrhetinic acid-conjugated and stearic acid-grafted chitosan (GA-CS-SA) | 138.6 ± 0.72 nm | 71.7 ± 0.46% | Achieved liver-targeted delivery and sustained in vitro release | tandfonline.com |
Liposomes
Liposomes, artificial vesicles composed of one or more phospholipid bilayers, are widely explored as drug carriers for Oxaliplatin. jst.go.jpjst.go.jpnih.gov Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them suitable for Oxaliplatin delivery. jst.go.jpnih.gov PEGylated liposomes, modified with polyethylene (B3416737) glycol (PEG), can prolong the circulation half-life of encapsulated Oxaliplatin and enhance its accumulation in tumor tissues via the EPR effect. jst.go.jpjst.go.jpnih.gov Studies have shown that PEGylated liposomal Oxaliplatin can significantly enhance drug accumulation in tumor tissues and improve therapeutic efficacy in xenograft models. jst.go.jpjst.go.jp For instance, a formulation composed of hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and mPEG2000-distearoylphosphatidylethanolamine (DSPE) showed improved efficacy in tumor-bearing mice. jst.go.jp Lipoxal™, a PEGylated liposome (B1194612) formulation of Oxaliplatin, has shown reduced adverse reactions in animal studies while maintaining similar efficacy to the free drug. jst.go.jp Encapsulation efficiency of Oxaliplatin in liposomes can vary depending on the preparation technique, with reported efficiencies ranging from approximately 30% to 69.1%. nih.gov Thermosensitive liposomes have also been developed for Oxaliplatin delivery, designed to release the drug in response to mild hyperthermia at the tumor site. dovepress.comresearchgate.net These systems have shown significantly higher cytotoxicity at 42°C compared to 37°C and enhanced tumor accumulation and retention in vivo. dovepress.comresearchgate.net
Here is a summary of some research findings on liposomes for Oxaliplatin delivery:
| Liposome Type | Composition (Examples) | Encapsulation Efficiency (approx.) | Key Finding | Source |
| PEGylated Liposomes | HSPC, Cholesterol, mPEG2000-DSPE | ≤35% to ~58% | Enhanced tumor accumulation, improved efficacy, reduced adverse reactions | jst.go.jpnih.gov |
| Thermosensitive Liposomes | PEGylated, specific lipid composition for thermosensitivity | ~25% | Temperature-triggered release, enhanced cytotoxicity with hyperthermia, improved tumor retention | dovepress.comresearchgate.net |
Carbon Nanotubes
Carbon nanotubes (CNTs), with their unique physical and chemical properties, including high surface area and structural robustness, have been investigated as nanovectors for Oxaliplatin delivery. jst.go.jpiau.ir Both single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) have been explored. jst.go.jpiau.irnih.govrsc.org Oxaliplatin can be encapsulated within the inner cavity of CNTs or conjugated to their surface. iau.irnih.gov Functionalization of CNTs, such as PEGylation, can improve their water solubility and biocompatibility, and influence the drug release rate. jst.go.jpnih.gov Studies using computational methods have indicated that Oxaliplatin can be encapsulated within SWCNTs, with stronger affinity for semiconducting nanotubes. iau.ir Experimental studies with PEGylated MWCNTs have demonstrated sustained release of Oxaliplatin and improved cytotoxicity against cancer cells in vitro. nih.govresearchgate.net For example, PEGylated MWCNT-Oxaliplatin showed sustained release with only 34% of the drug released within 6 hours. nih.govresearchgate.net Another study involving Oxaliplatin encapsulated in PEGylated MWNTs decorated with superparamagnetic iron oxide (SPIO) also demonstrated sustained release, with only 36.25% released within 12 hours and 55.48% over 144 hours. rsc.org
Here is a summary of some research findings on carbon nanotubes for Oxaliplatin delivery:
| Carbon Nanotube Type | Functionalization | Oxaliplatin Loading | Release Profile (Examples) | Key Finding | Source |
| SWCNTs | None specified | Encapsulation | Not specified (computational study) | Oxaliplatin prefers encapsulation in semiconducting SWCNTs | iau.ir |
| PEGylated MWCNTs | PEGylation | ~43.6% | 34% release in 6 hours (in vitro) | Sustained release, improved cytotoxicity against HT-29 cells | nih.govresearchgate.net |
| PEGylated MWNTs with SPIO | PEGylation | Encapsulation | 36.25% release in 12 hours, 55.48% over 144 hours (in vitro) | Sustained release, potential for imaging and targeted delivery with magnetic field | rsc.org |
Biomimetic Magnetic Nanoparticles
Biomimetic magnetic nanoparticles (BMNPs) represent an innovative approach for targeted Oxaliplatin delivery, particularly for applications like colon cancer therapy. csic.esnih.govmdpi.com These nanoparticles, often mediated by proteins like MamC, can be coupled with Oxaliplatin to form nanoassemblies. csic.esnih.govmdpi.com The interaction between Oxaliplatin and BMNPs can be based on electrostatic forces, maintaining stability at physiological pH. csic.esnih.govresearchgate.net A key feature of some BMNPs is their pH-responsive behavior, where the release of Oxaliplatin is triggered by the lower pH values found in the tumor microenvironment. csic.esnih.govresearchgate.netnih.gov This release can be further enhanced by hyperthermia. csic.esnih.govresearchgate.netnih.gov Studies have shown that Oxaliplatin-BMNP nanoassemblies can improve the toxicity of the drug against tumor cells, potentially due to enhanced internalization via endocytosis. csic.esnih.govresearchgate.netnih.gov Enveloping Oxaliplatin-BMNP nanoassemblies in liposomes, particularly PEGylated ones, has been shown to improve biocompatibility and cellular uptake while maintaining cytotoxic activity. mdpi.com
Here is a summary of some research findings on biomimetic magnetic nanoparticles for Oxaliplatin delivery:
| Nanoparticle Type | Mediation/Modification | Interaction with Oxaliplatin | Release Trigger | Key Finding | Source |
| Biomimetic Magnetic Nanoparticles (BMNPs) | MamC | Electrostatic interactions | Acidic pH, Hyperthermia | pH-responsive release, enhanced cytotoxicity, potential for magnetic guidance and hyperthermia combination | csic.esnih.govresearchgate.netnih.gov |
| Oxaliplatin-BMNPs enveloped in Liposomes | MamC, Phosphatidylcholine, PEGylation | Encapsulation | Not specified | Improved biocompatibility and cellular uptake while retaining cytotoxic activity | mdpi.com |
Responsive Drug Delivery Systems
Responsive drug delivery systems for Oxaliplatin are designed to release the drug in response to specific stimuli present in the tumor microenvironment or applied externally. This targeted release can maximize drug concentration at the disease site while minimizing systemic exposure. jst.go.jprsc.org Examples of stimuli include pH, temperature, and redox potential. jst.go.jpdovepress.comresearchgate.netnih.govrsc.orgrsc.orgresearchgate.netnih.gov
One approach involves utilizing the lower pH found in tumor tissues compared to normal physiological environments. rsc.orgrsc.org A pH-responsive drug delivery system for Oxaliplatin has been developed using carboxylatopillar jst.go.jparene (CP6A) as a host molecule. rsc.orgrsc.orgresearchgate.net CP6A can encapsulate Oxaliplatin, and its binding affinity is sensitive to pH. rsc.orgrsc.orgresearchgate.net The association constant of CP6A for Oxaliplatin is significantly higher at physiological pH (7.4) than at acidic pH (5.4), promoting drug release in the acidic tumor environment. rsc.orgrsc.orgresearchgate.net This system enhanced the stability of Oxaliplatin in plasma and improved its in vivo anticancer activity in a mouse model. rsc.orgrsc.orgresearchgate.net
Temperature-sensitive liposomes, as discussed earlier, are another example of responsive systems, releasing Oxaliplatin upon exposure to mild hyperthermia. dovepress.comresearchgate.net This allows for on-demand drug release at the heated tumor site. dovepress.comresearchgate.net
Redox-responsive systems, which exploit the difference in redox potential between the intracellular environment of cancer cells and the extracellular space, are also being investigated. nih.govnih.gov As mentioned in the context of dendrosomes, Oxaliplatin-loaded nanoparticles composed of poly(disulfide ester amide) polymers demonstrated redox-promoted drug release in the presence of a reducing agent like dithiothreitol (B142953) (DTT). nih.gov
Niosomal nanoparticles have also been explored as pH-responsive carriers for Oxaliplatin. nih.gov Studies have shown that Oxaliplatin release from niosomal nanoparticles is pH-dependent, with a higher amount of drug released at pH 4.4 compared to pH 7.4 over a 140-hour period. nih.gov
Here is a summary of some research findings on responsive drug delivery systems for Oxaliplatin:
| System Type | Stimulus | Mechanism | Key Finding | Source |
| Host-Guest Complex (CP6A) | pH | pH-sensitive binding affinity, release at acidic pH | Enhanced Oxaliplatin stability, improved in vivo anticancer activity | rsc.orgrsc.orgresearchgate.net |
| Thermosensitive Liposomes | Temperature | Lipid phase transition, release with heat | Temperature-triggered release, enhanced cytotoxicity with hyperthermia | dovepress.comresearchgate.net |
| Polymeric Nanoparticles | Redox | Disulfide bond cleavage, release in reducing environment | Redox-promoted drug release | nih.govnih.gov |
| Niosomal Nanoparticles | pH | pH-dependent release | Higher drug release at acidic pH | nih.gov |
pH-Responsive Systems
Tumor tissues often exhibit a lower pH compared to normal physiological environments due to increased glycolysis and poor perfusion. nih.gov This difference in pH can be exploited to design drug delivery systems that selectively release oxaliplatin in the acidic tumor microenvironment.
One approach involves the use of pH-sensitive nanostructures. For instance, pH-sensitive nanostructures have been prepared for the co-delivery of oxaliplatin and microRNA (miRNA) in head and neck cancer treatment. nih.gov Studies have shown that some nanoparticles release drugs in response to pH 5.5. nih.gov In another example, magnetic metal-organic frameworks synthesized from a copper organic framework and Fe₃O₄ magnetic nanoparticles have been explored as pH-responsive nanocarriers for oxaliplatin. In vitro drug release experiments demonstrated that approximately 35% of oxaliplatin was released in simulated gastric fluid (pH 1.2) over 30 minutes, while a significantly higher release of 85% occurred in simulated intestinal fluid (pH 7.4) over 9 hours. researchgate.net
Complexation-based pH-responsive systems have also been developed. A system based on the host-guest encapsulation of oxaliplatin by carboxylatopillar researchgate.netarene (CP6A), a pH-responsive receptor, has shown promise. nih.govrsc.org The binding affinity of CP6A for oxaliplatin is pH-sensitive; the association constant (Ka) at pH 7.4 is reported to be 24 times larger than that at pH 5.4. nih.govrsc.org This pH-dependent binding allows for the protection of oxaliplatin in the bloodstream (physiological pH) and its effective release in the acidic tumor environment. nih.govresearchgate.net This approach has been shown to increase the inherent stability of oxaliplatin in plasma by 2.8-fold over a 24-hour incubation period and enhance its in vivo anticancer activity in a mouse model. researchgate.netrsc.org
Another dual-responsive system utilizing pH and near-infrared (NIR) light incorporates oxaliplatin and naringin (B1676962) into a hydrogel composed of graphene oxide, sodium alginate, and carboxymethyl chitosan. This system aims for precise drug release in colorectal tumor therapy based on both pH changes and NIR irradiation. farmaciajournal.comfarmaciajournal.com
Redox-Responsive Systems
Cancer cells often exhibit a higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to normal cells. frontiersin.org This difference in redox potential can be utilized for targeted drug release. Redox-responsive drug delivery systems typically incorporate bonds that are cleaved in a reducing environment, leading to the dissociation of the carrier and release of the encapsulated drug. frontiersin.orgmdpi.com
One study explored a redox-responsive polymeric nanocomplex for the co-delivery of a cytotoxic protein (RNase A nitrophenylboronic conjugate, RNBC) and oxaliplatin(IV) prodrug. acs.org This nanocomplex, fabricated using polyethylenimine cross-linked by the oxaliplatin(IV) prodrug, was designed to dissociate in the highly reducing intracellular environment of cancer cells, releasing both the protein and active oxaliplatin. acs.org The activity of the encapsulated RNBC was recovered by the catalytic production of hydrogen peroxide from glucose oxidase (GOD) and glucose, which are overexpressed in cancer cells. acs.org Monitoring changes in nanoparticle size confirmed that the nanocomplex dissociates in a reducing environment, releasing the active drug and protein. acs.org
Another approach involves platinum(IV) prodrugs of oxaliplatin. These complexes, with additional ligands in the axial positions, are kinetically more inert than their platinum(II) precursors, potentially reducing off-target interactions and enhancing bioavailability. acs.org Intracellular reduction is thought to convert the platinum(IV) prodrug to the cytotoxic platinum(II) complex, releasing the axial ligands. acs.org Some oxaliplatin(IV) complexes have been designed to be fluorescence responsive, allowing for the identification of hypoxia-dependent reduction in cancer cells. acs.org
Light- and Thermo-Sensitive Systems
Drug delivery systems responsive to external stimuli like light and heat offer the advantage of controlled drug release at a specific site and time. nih.govjst.go.jp
Thermosensitive liposomes have been investigated for oxaliplatin delivery. These liposomes are designed to release their encapsulated drug when exposed to a specific temperature range, often slightly above physiological temperature, which can be achieved through localized hyperthermia at the tumor site. nih.govdovepress.complos.org A study on oxaliplatin-loaded thermosensitive liposomes (LCTL) demonstrated almost complete release (around 80-70%) of the drug within 0.5 to 4 hours at 42°C, while only about 10% was released at 37°C after 24 hours. nih.govdovepress.com These liposomes also showed significantly higher cytotoxicity at 42°C compared to 37°C. nih.gov The addition of poloxamer 188 to thermosensitive liposome formulations has been shown to improve stability while maintaining rapid release at the triggered temperature. plos.orgnih.gov More than 90% of oxaliplatin was released within 10 minutes at 42°C from these formulations, with less than 15% released within 60 minutes at temperatures below 39°C. plos.orgnih.gov
Light-responsive systems, particularly those triggered by near-infrared (NIR) light, are also being explored, often in combination with other stimuli like pH. farmaciajournal.comfarmaciajournal.com These systems can utilize photothermal effects or photocleavable linkers to achieve controlled drug release upon irradiation with light of a specific wavelength.
Magnetically controlled oxaliplatin release systems have also been studied, offering advantages over conventional diffusion or thermal response methods. nih.gov Hybrid liposome-magnetic nanoparticles loaded with oxaliplatin showed a significant increase in oxaliplatin release (~18%) and lower cell viability after exposure to an alternating magnetic field (AMF). nih.gov
Strategies for Enhanced Stability and Bioavailability
Enhancing the stability and bioavailability of oxaliplatin is crucial for improving its therapeutic efficacy and reducing the required dose. Oxaliplatin can undergo degradation in the bloodstream, and its oral bioavailability is low due to poor aqueous solubility and intestinal membrane permeability. nih.govnih.gov
Strategies to improve stability include encapsulation in protective carriers and modifying the formulation composition. Complexation with pH-responsive receptors like carboxylatopillar researchgate.netarene has been shown to increase oxaliplatin stability in plasma. researchgate.netrsc.org The stability of oxaliplatin formulations can also be influenced by the preparation method and excipients used. For instance, the addition of poloxamer 188 has been shown to enhance the stability of thermosensitive liposomes containing oxaliplatin. plos.orgnih.gov Studies evaluating the stability of lyophilized oxaliplatin formulations in polyolefin infusion bags with 5% dextrose injection have shown that lower concentration solutions (0.5 mg/mL and 0.7 mg/mL) can be chemically unstable within 7 and 14 days, respectively, at 2-8°C without light protection, while a concentrated solution (5 mg/mL) remained stable for at least 60 days. researchgate.net The type of oxaliplatin formulation (aqueous concentrate vs. lyophilized powder containing lactose) also impacts chemical stability. researchgate.net
Improving bioavailability, particularly for oral administration, involves strategies such as particle size reduction, the use of solubility and permeation enhancers, and the formulation of solid dispersions and nanoparticles. nih.govijaers.comnih.gov For instance, an oral powder formulation of oxaliplatin/DLM prepared using a solid dispersion technique aimed to enhance intestinal membrane permeability. nih.gov Nanotechnology, including the use of nanoparticles and liposomes, is widely explored to enhance the solubility and bioavailability of poorly aqueous soluble drugs like oxaliplatin. jst.go.jpnih.govnih.gov PEGylated liposomes, for example, have been shown to prolong the circulation time of oxaliplatin, potentially enhancing its accumulation in tumor tissues via the EPR effect. jst.go.jp
Dual Functionalized Complexes and Co-delivery Approaches (e.g., MicroRNA)
Dual functionalized complexes and co-delivery strategies involve delivering oxaliplatin alongside other therapeutic agents, such as microRNAs or other chemotherapeutics, to achieve synergistic effects, overcome drug resistance, or target specific pathways. nih.govnih.gov
One approach involves the co-delivery of oxaliplatin with microRNAs (miRNAs). pH-sensitive nanostructures have been developed for the co-delivery of oxaliplatin and miRNA-320, a molecule whose low expression is linked to breast tumor growth and metastasis. nih.gov Co-treatment of oxaliplatin with anti-miR-19a has shown the potential to partially reverse oxaliplatin resistance in colorectal cancer cells by upregulating PTEN. nih.gov MiR-106a is another miRNA that has been linked to oxaliplatin sensitivity in colorectal cancer cells; elevated levels of miR-106a can increase sensitivity by targeting FOXQ1. nih.gov MiR-153-5p is downregulated in oxaliplatin-resistant colorectal cancer cells, and its upregulation can increase cell apoptosis and inhibit the viability of resistant cells under oxaliplatin treatment, potentially by targeting Bcl-2. nih.gov Nanoparticles have also been used to co-deliver miR-204-5p and oxaliplatin to colon cancer cells. semanticscholar.org
Another strategy involves developing dual functionalized complexes where oxaliplatin is chemically linked or co-encapsulated with another drug. Novel platinum(IV) prodrugs based on oxaliplatin have been synthesized, bearing other anticancer drugs like gemcitabine (B846) or capecitabine (B1668275) in the axial positions. nih.govresearchgate.net These complexes are designed to release the active oxaliplatin and the co-delivered drug upon reduction within cancer cells, potentially overcoming resistance mechanisms associated with single-drug treatment. nih.gov Studies have shown that these complexes can induce apoptosis and cell cycle blockade in colorectal cancer cell lines. nih.govresearchgate.net For example, a complex bearing gemcitabine showed significant activity on HCT116 colorectal cancer cells with an IC₅₀ value of 0.49 ± 0.04 µM. nih.govresearchgate.net
Co-delivery of oxaliplatin with other agents like ascorbic acid using chitosan-based nanostructures has also been investigated, demonstrating high entrapment efficiency and sustained release. nih.gov Dual-responsive systems combining oxaliplatin with agents like naringin in a single delivery system can also be considered a co-delivery approach, aiming for synergistic therapeutic benefits. farmaciajournal.comfarmaciajournal.com
Interactive Data Table: pH-Responsive Oxaliplatin Release
| System Type | Stimulus | Release Environment | Observed Release (%) | Timeframe | Citation |
| Magnetic Metal-Organic Framework Nanocarrier | pH | Simulated Gastric (1.2) | ~35 | 30 min | researchgate.net |
| Magnetic Metal-Organic Framework Nanocarrier | pH | Simulated Intestinal (7.4) | 85 | 9 h | researchgate.net |
| Carboxylatopillar researchgate.netarene (CP6A) Host-Guest Complex | pH | pH 5.4 | Higher Release | - | nih.govresearchgate.netrsc.org |
| Carboxylatopillar researchgate.netarene (CP6A) Host-Guest Complex | pH | pH 7.4 | Lower Release | - | nih.govresearchgate.netrsc.org |
| Chitosan-based Nanostructures | pH | pH 5.5 | Drug Release Occurs | - | nih.gov |
Interactive Data Table: Thermosensitive Oxaliplatin Release
| System Type | Stimulus | Temperature (°C) | Observed Release (%) | Timeframe | Citation |
| Thermosensitive Liposomes | Temperature | 42 | ~70-80 | 0.5-4 h | nih.govdovepress.com |
| Thermosensitive Liposomes | Temperature | 37 | ~10 | 24 h | nih.govdovepress.com |
| TSL with Poloxamer 188 | Temperature | 42 | >90 | 10 min | plos.orgnih.gov |
| TSL with Poloxamer 188 | Temperature | <39 | <15 | 60 min | plos.orgnih.gov |
Interactive Data Table: Oxaliplatin Prodrug Activity (HCT116 cells)
| Compound | IC₅₀ (µM) | Citation |
| Oxaliplatin | 29 ± 9 | nih.gov |
| Gemcitabine | 0.53 ± 0.05 | nih.gov |
| Platinum(IV) prodrug bearing Gemcitabine (PTG) | 0.49 ± 0.04 | nih.govresearchgate.net |
| Platinum(IV) prodrug bearing Capecitabine (PTC) | 50 ± 8 | nih.gov |
Combinatorial Therapeutic Approaches with Oxaliplatin
Combination with Conventional Chemotherapeutic Agents
The strategy of combining oxaliplatin with other traditional chemotherapy drugs is based on attacking cancer cells through multiple, distinct pathways. cancer.gov
The combination of oxaliplatin with 5-Fluorouracil (B62378) (5-FU) and leucovorin, known as the FOLFOX regimen, is a cornerstone in the treatment of colorectal cancer. iiarjournals.orgcancerresearchuk.orgdroracle.aihealthline.com The primary mechanism of oxaliplatin involves forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately disrupting cell division. nih.govresearchgate.net 5-FU, a fluoropyrimidine, primarily works by inhibiting thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA. Leucovorin enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.
The synergy between oxaliplatin and 5-FU arises from their complementary actions on DNA synthesis and repair. scispace.comnih.govcancernetwork.com Preclinical studies have demonstrated this synergistic activity, which has been confirmed in clinical settings. scispace.commdpi.comiiarjournals.org Randomized trials have shown that the FOLFOX regimen provides a significant benefit in objective response rate and progression-free survival for patients with metastatic colorectal cancer when compared to 5-FU/leucovorin alone. cancernetwork.com The combination has been shown to be active even in patients with metastatic colorectal cancer that is refractory to 5-FU. scispace.comnih.gov The components of FOLFOX work together to destroy cancer cells that are dividing quickly. cancerresearchuk.org
| Study / Regimen | Cancer Type | Key Research Finding |
| FOLFOX | Colorectal Cancer | The combination of oxaliplatin with 5-FU/leucovorin demonstrated a statistically significant improvement in objective response rate (50.7% vs 22.3%) and progression-free survival (9.0 vs 6.2 months) compared to 5-FU/leucovorin alone in first-line therapy for metastatic disease. cancernetwork.com |
| Oxaliplatin + 5-FU | Metastatic Colorectal Cancer | In patients with progressive disease after 5-FU treatment, adding oxaliplatin to 5-FU induced partial remissions in 33% of patients, whereas oxaliplatin as a single agent produced no responses, confirming antitumor synergy. scispace.comnih.gov |
| SOX (S-1 and Oxaliplatin) | Colorectal Cancer | The SOX regimen, which uses an oral fluoropyrimidine (S-1), has been developed as a more convenient alternative to FOLFOX, showing equivalent antitumor effects to FOLFOX in some studies. iiarjournals.org |
| XELOX (Capecitabine and Oxaliplatin) | Gastro-Entero-Pancreatic Neuroendocrine Tumors | The combination of oxaliplatin with the oral fluoropyrimidine capecitabine (B1668275) (XELOX) is an effective treatment strategy. mdpi.com |
The combination of oxaliplatin and irinotecan has proven to be an active regimen, particularly for gastrointestinal tumors. iiarjournals.orgnih.gov These two cytotoxic agents have different mechanisms of action and a lack of cross-resistance. iiarjournals.org Irinotecan is a topoisomerase I inhibitor; its active metabolite, SN-38, prevents the re-ligation of single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and cell death. aacrjournals.orgscielo.br When combined with oxaliplatin, which forms DNA adducts, the result is a multi-pronged assault on DNA integrity. iiarjournals.orgaacrjournals.org
Preclinical data suggests that the sequence of administration may be important, with most studies indicating that irinotecan followed by a fluoropyrimidine is the most effective sequence. scielo.br The synergistic activity and non-overlapping toxicity profile of irinotecan and oxaliplatin are well-documented. nih.gov This combination is feasible and has demonstrated activity in patients with 5-FU-resistant metastatic colorectal cancer. nih.govnih.gov The addition of irinotecan to the FOLFOX regimen (FOLFIRINOX) is a standard treatment for certain aggressive cancers, such as metastatic pancreatic cancer. ascopubs.org
| Study / Regimen | Cancer Type | Key Research Finding |
| Irinotecan + Oxaliplatin | 5-FU-Resistant Colorectal Cancer | The combination was found to be feasible and active, achieving a 49% response rate in patients with metastatic colorectal cancer resistant to FU. nih.gov |
| FOLFIRINOX (FOLFOX + Irinotecan) | Pancreatic Cancer | This combination chemotherapy showed improved survival compared to gemcitabine (B846) monotherapy for patients with metastatic pancreatic cancer, establishing it as a standard regimen. ascopubs.org |
| Irinotecan + Oxaliplatin | Gastrointestinal Tumors | Two phase I studies established the feasibility of the combination, with recommended doses for further studies being determined. The combination showed partial responses in 7 out of 24 colorectal cancer patients. nih.gov |
| OX-IRIS (Oxaliplatin, Irinotecan, S-1) | Pancreatic Cancer | A phase II study was initiated to evaluate this all-oral and intravenous infusion regimen as an alternative to FOLFIRINOX to improve quality of life. ascopubs.org |
The combination of gemcitabine and oxaliplatin (GEMOX) has been evaluated based on preclinical data showing synergy. nih.govascopubs.org Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The GEMOX regimen has shown activity and is generally well-tolerated in patients with advanced pancreatic cancer, both as a first-line treatment and in patients whose cancer has become resistant to gemcitabine alone. nih.govnih.gov
A phase III study comparing GEMOX to gemcitabine alone found a significantly superior response rate (26.8% vs 17.3%) and clinical benefit response for the combination in patients with advanced pancreatic cancer. cochrane.org However, some research on oxaliplatin-resistant colorectal cancer cell lines found that while gemcitabine was effective in these resistant cells, the combination of oxaliplatin and gemcitabine did not show a synergistic effect, suggesting gemcitabine may be a better alternative or sequential treatment rather than a concurrent one in this specific context. mdpi.comresearchgate.netdntb.gov.ua
| Study / Regimen | Cancer Type | Key Research Finding |
| GEMOX (Gemcitabine + Oxaliplatin) | Advanced Pancreatic Cancer | A GERCOR phase II study found the combination to be active and well-tolerated, warranting further evaluation. nih.govascopubs.org In a subsequent phase III trial, GEMOX produced a significantly higher response rate than gemcitabine alone. cochrane.org |
| GEMOX | Gemcitabine-Refractory Pancreatic Cancer | In patients who had progressed on gemcitabine, the GEMOX regimen was active, with a partial response rate of 22.6% and a clinical benefit response in 54.8% of patients. nih.gov |
| Gemcitabine vs. Oxaliplatin-Resistant Cells | Colorectal Cancer (in vitro) | Gemcitabine showed a major cytotoxic effect on oxaliplatin-resistant cancer cells, but analysis showed no synergy when the two drugs were combined. mdpi.comresearchgate.net |
| Thymoquinone + Gemcitabine/Oxaliplatin | Pancreatic Cancer (in vitro) | Pretreatment with thymoquinone showed a synergistic loss of cell viability when combined with either gemcitabine or oxaliplatin, suggesting it could enhance their effects. aacrjournals.org |
Oxaliplatin is a third-generation platinum compound, developed after cisplatin (B142131) and carboplatin (B1684641). scielo.br While all three function by creating DNA adducts, they have different chemical structures and clinical profiles. In some clinical trials for advanced gastric or esophageal cancer, regimens containing oxaliplatin and capecitabine showed similar efficacy to those with cisplatin and 5-FU, suggesting a degree of equivalency between oxaliplatin and cisplatin in this context. nih.gov The potential for combining these platinum agents has been explored, though less extensively than combinations with non-platinum drugs due to potentially overlapping resistance mechanisms and toxicities.
Taxanes, such as docetaxel, represent another class of chemotherapeutic agents that have been studied in combination with oxaliplatin. Taxanes work by disrupting the microtubule network within cells, which is essential for cell division. This mechanism is distinct from the DNA-damaging effects of oxaliplatin. A clinical study in advanced gastric cancer patients evaluated a sequential chemotherapy approach, using an oxaliplatin/irinotecan combination followed by docetaxel/bevacizumab, demonstrating that such a strategy is feasible and clinically active. iiarjournals.org
Combination with Molecularly Targeted Therapies
The advent of molecularly targeted agents has opened new avenues for combination therapies with oxaliplatin. mdpi.comnih.govnih.gov These therapies are designed to interfere with specific molecules involved in cancer cell growth, progression, and survival, offering a more precise approach than conventional chemotherapy. nih.gov
Combining targeted agents with oxaliplatin-based chemotherapy can produce synergistic effects. nih.gov Notable examples include monoclonal antibodies against vascular endothelial growth factor (VEGF) and the epidermal growth factor receptor (EGFR), as well as PARP inhibitors. nih.govaacrjournals.org
Anti-VEGF Therapy (e.g., Bevacizumab): Bevacizumab is a monoclonal antibody that targets VEGF, a protein that stimulates the formation of new blood vessels (angiogenesis). By blocking angiogenesis, bevacizumab can starve tumors of the blood supply needed for growth. Clinical trials combining bevacizumab with oxaliplatin-based chemotherapy, such as FOLFOX, have demonstrated positive results in metastatic colorectal cancer, improving outcomes like response rate and progression-free survival. nih.govamegroups.org
Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab): Cetuximab and panitumumab are monoclonal antibodies that block the EGFR, a receptor on the cell surface that, when activated, triggers signaling pathways promoting cell growth and division. cancer.gov The efficacy of these agents is primarily seen in patients whose tumors have a normal (wild-type) KRAS gene. cancer.govnih.gov In tumors with a mutated KRAS gene, the signaling pathway is permanently switched on, rendering EGFR blockade ineffective. cancer.gov
PARP Inhibitors (e.g., Olaparib, Niraparib): Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block an enzyme involved in repairing single-strand DNA breaks. aacrjournals.orgamegroups.org In cancer cells that already have defects in other DNA repair pathways (such as those with BRCA mutations), blocking PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Since oxaliplatin causes DNA damage, combining it with a PARP inhibitor can be a powerful synergistic strategy. aacrjournals.orgamegroups.orgnih.gov
Preclinical studies have shown that the combination of the PARP inhibitor niraparib with oxaliplatin is synergistic in a majority of tested colorectal cancer cell lines, particularly those with microsatellite instability (MSI). aacrjournals.org Similarly, combining olaparib with oxaliplatin has been shown to significantly improve the killing of cancer cells with deficiencies in the XRCC2 repair protein. amegroups.org Clinical studies have also suggested that receiving oxaliplatin-based chemotherapy before PARP inhibitor maintenance therapy may improve prognosis in some ovarian cancer patients, including those with BRCA mutations. nih.gov However, not all studies have found synergy; one study in triple-negative breast cancer cells did not detect a synergistic effect between olaparib and oxaliplatin at therapeutically relevant concentrations. mdpi.com
| Targeted Agent Class | Example Drug(s) | Key Research Finding |
| Anti-VEGF | Bevacizumab | Combination with FOLFOX or XELOX has shown positive results in terms of response rate, progression-free survival, or overall survival in metastatic colorectal cancer. nih.gov |
| Anti-EGFR | Cetuximab, Panitumumab | In KRAS wild-type tumors, adding cetuximab to FOLFOX increased response rates in some trials (e.g., OPUS). cancer.govascopubs.org However, other large trials (e.g., MRC COIN) did not show a benefit in overall survival. nih.gov |
| PARP Inhibitors | Olaparib, Niraparib | The combination of niraparib and oxaliplatin resulted in synergistic effects in 6 out of 8 KRAS/BRAF mutated colorectal cancer cell lines. aacrjournals.org Combining olaparib and oxaliplatin was shown to overcome oxaliplatin resistance in gastric cancer models. nih.gov |
Anti-angiogenic Agents (e.g., Bevacizumab)
Bevacizumab is a monoclonal antibody that targets the vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. bccancer.bc.ca By neutralizing VEGF, bevacizumab inhibits the formation of new blood vessels that tumors need to grow and spread. bccancer.bc.ca The combination of oxaliplatin-based chemotherapy with bevacizumab has been a standard first-line treatment for metastatic colorectal cancer (mCRC). ijpsonline.comnih.gov
The rationale for this combination lies in the complementary mechanisms of action. Oxaliplatin directly kills cancer cells by damaging their DNA, while bevacizumab cuts off the tumor's blood supply. ijpsonline.comdrugbank.com This dual approach can lead to a more effective reduction in tumor growth and progression. ijpsonline.com
| Clinical Trial Data: Oxaliplatin + Bevacizumab in mCRC | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Bevacizumab Group | 9.4 months nih.gov | 21.3 months nih.gov |
| Placebo Group | 8.0 months nih.gov | 19.9 months nih.gov |
This table summarizes data from a phase III trial evaluating the addition of bevacizumab to oxaliplatin-based chemotherapy in patients with metastatic colorectal cancer.
EGFR Inhibitors (e.g., Panitumumab, Cetuximab)
Cetuximab and panitumumab are monoclonal antibodies that target the epidermal growth factor receptor (EGFR). mdpi.comtermedia.pl EGFR is a protein on the surface of cells that, when activated, can lead to cell growth and proliferation. By blocking EGFR, these inhibitors can halt cancer cell growth. mdpi.com
The combination of oxaliplatin-based chemotherapy with EGFR inhibitors has been investigated in patients with metastatic colorectal cancer (mCRC), particularly those with wild-type KRAS genes, as mutations in KRAS can lead to resistance to EGFR inhibitors. ascopubs.org However, the results of clinical trials have been mixed.
| Clinical Outcome of Adding EGFR Inhibitors to Oxaliplatin-Based Chemotherapy in Wild-Type KRAS mCRC (Meta-analysis) | Hazard Ratio (HR) for Overall Survival (OS) | Hazard Ratio (HR) for Progression-Free Survival (PFS) |
| Oxaliplatin + EGFR Inhibitor vs. Oxaliplatin Alone | 1.00 plos.org | 0.86 plos.org |
This table presents the hazard ratios from a meta-analysis, where a value less than 1.0 favors the combination therapy. The results indicate no statistically significant survival advantage with the addition of EGFR inhibitors.
Signaling Pathway Inhibitors (e.g., CDC7 Inhibitors like XL413, KRAS Inhibitors like Sotorasib)
Targeting specific signaling pathways within cancer cells is a promising strategy to enhance the efficacy of oxaliplatin.
CDC7 Inhibitors: Cell division cycle 7 (CDC7) is a kinase that plays a crucial role in the initiation of DNA replication. aacrjournals.org Its overexpression has been linked to poor outcomes in colorectal cancer (CRC). aacrjournals.org Preclinical studies have shown that inhibiting CDC7 can overcome resistance to oxaliplatin. aacrjournals.orgnih.gov The combination of the CDC7 inhibitor XL413 with oxaliplatin has been shown to significantly inhibit tumor growth in xenograft mouse models of CRC. aacrjournals.orgnih.gov This combination led to decreased cell proliferation and increased apoptosis. aacrjournals.org
KRAS Inhibitors: Mutations in the KRAS gene are common in many cancers and contribute to resistance to various therapies. Sotorasib is an inhibitor that specifically targets the KRAS G12C mutation. While direct studies combining sotorasib and oxaliplatin are emerging, the principle of targeting this key oncogenic driver holds potential for combination therapies.
Other Signaling Pathways:
PI3K/Akt Pathway: Hyperactivation of the PI3K/Akt signaling pathway is associated with oxaliplatin resistance. nih.gov Inhibitors of this pathway can increase the cytotoxicity of oxaliplatin and promote apoptosis in cancer cells. mdpi.com
JAK/STAT Pathway: Abnormal activation of the JAK/STAT signaling pathway can contribute to chemoresistance. iiarjournals.org The JAK inhibitor CJ14939 has been shown to enhance oxaliplatin-induced cell death in colorectal cancer cells by targeting the JAK1/STAT3 signaling pathway. iiarjournals.org
CXCR4 Signaling: The CXCR4 receptor and its associated signaling pathways (ERK1/2 and PI3K/Akt) have been implicated in chemoresistance in colorectal cancer. plos.org Inhibiting CXCR4 has been shown to sensitize resistant cells to oxaliplatin. plos.org
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, like olaparib, can enhance the efficacy of oxaliplatin. frontiersin.org PARP1 is involved in DNA repair, and its inhibition can lead to increased DNA damage and apoptosis in cancer cells when combined with a DNA-damaging agent like oxaliplatin. frontiersin.org
| Preclinical Findings for Oxaliplatin Combination with Signaling Pathway Inhibitors | Signaling Pathway Targeted | Inhibitor Example | Observed Effect |
| Colorectal Cancer | CDC7 aacrjournals.orgnih.gov | XL413 aacrjournals.orgnih.gov | Overcame oxaliplatin resistance, inhibited tumor growth aacrjournals.orgnih.gov |
| Colorectal Cancer | JAK/STAT iiarjournals.org | CJ14939 iiarjournals.org | Enhanced oxaliplatin-induced cell death iiarjournals.org |
| Gastric Cancer | PARP1 frontiersin.org | Olaparib frontiersin.org | Suppressed oxaliplatin resistance in organoids frontiersin.org |
This table summarizes key preclinical research on combining oxaliplatin with various signaling pathway inhibitors.
Combination with Epigenetic Modifying Agents
Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the DNA sequence itself. biomolther.org Aberrant epigenetic changes are a hallmark of cancer, and reversing these changes with epigenetic modifying agents can enhance the cytotoxicity of chemotherapy. nih.govnih.govnih.gov
DNA Methyltransferase Inhibitors (e.g., 5-Aza-CdR)
DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine (5-Aza-CdR or decitabine), work by incorporating into DNA and inhibiting the enzymes responsible for DNA methylation. xiahepublishing.com This can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation. biomolther.org
Studies in gastric cancer cell lines have explored the combination of 5-Aza-CdR with oxaliplatin. biomolther.orgnih.govnih.gov One study found that a three-drug combination of 5-Aza-CdR and another epigenetic modifier followed by oxaliplatin resulted in antagonistic effects, suggesting that the sequence and timing of administration are critical. nih.govnih.gov However, other research suggests that decitabine, alone or in combination with agents like oxaliplatin, can inhibit the proliferation of colorectal cancer cells. xiahepublishing.com
Histone Deacetylase Inhibitors (e.g., FK228)
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors promote a more open chromatin structure, allowing for the expression of genes that may have been silenced. nih.gov
The combination of HDAC inhibitors with oxaliplatin has shown promise in preclinical models. In human gastric cancer cells, the simultaneous treatment with the HDAC inhibitor FK228 (romidepsin) and oxaliplatin induced synergistic or additive effects. nih.govnih.gov Similarly, the class I HDAC inhibitor MS-275 (entinostat) has been shown to have a synergistic effect when combined with oxaliplatin against colorectal cancer cells. mdpi.comresearchgate.netnih.gov Another HDAC inhibitor, ACY1215, has also been found to enhance the anticancer activity of oxaliplatin in colorectal cancer cells. amegroups.org
| Epigenetic Agent | Target | Combination with Oxaliplatin | Observed Effect in Preclinical Studies | Cell Lines |
| 5-Aza-CdR | DNMT biomolther.org | Sequential treatment | Antagonistic effect nih.govnih.gov | Gastric Cancer (SNU-638, SNU-719) nih.govnih.gov |
| FK228 | HDAC biomolther.org | Simultaneous treatment | Synergistic/additive effect nih.govnih.gov | Gastric Cancer (SNU-638, SNU-719) nih.govnih.gov |
| MS-275 | Class I HDAC mdpi.comresearchgate.net | Combination treatment | Synergistic effect, potentiated antiproliferative activity mdpi.comresearchgate.net | Colorectal Cancer mdpi.comresearchgate.net |
| ACY1215 | HDAC6 amegroups.org | Combination treatment | Enhanced anticancer activity amegroups.org | Colorectal Cancer (HCT116, HT29) amegroups.org |
This table details the preclinical findings of combining oxaliplatin with epigenetic modifying agents in different cancer cell lines.
Combination with Immunotherapy
Oxaliplatin has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. tandfonline.comresearchgate.netnih.gov This makes it a promising candidate for combination with immunotherapy, such as immune checkpoint inhibitors. tandfonline.com
When cancer cells undergo ICD, they release damage-associated molecular patterns (DAMPs), which act as signals to activate the immune system. tandfonline.com These signals can promote the maturation of dendritic cells, enhance the presentation of tumor antigens, and prime tumor-specific T cells. researchgate.netresearchgate.net Oxaliplatin-treated cancer cells have been shown to prime T cells for the production of interferon-gamma, a key cytokine in the anti-tumor immune response. wjon.org
The ability of oxaliplatin to create a more immunogenic tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors like anti-PD-L1 antibodies. tandfonline.com In a mouse model of lung carcinoma, the combination of oxaliplatin and an anti-PD-L1 antibody led to a significant inhibition of tumor growth, mediated by the activation of dendritic cells and increased T-cell infiltration. tandfonline.com Similarly, combining oxaliplatin with interleukin-7 (IL-7), a cytokine that can enhance immune responses, has been shown to inhibit colon cancer metastasis in mice by increasing the number of activated CD8+ T cells and decreasing regulatory T cells. plos.orgnih.gov
In gastric cancer, combining the anti-angiogenic agent apatinib with oxaliplatin has been found to remodel the tumor microenvironment, making it more susceptible to immunotherapy. aacrjournals.org Clinical trials are also exploring the combination of oxaliplatin-based chemotherapy with immune checkpoint inhibitors like pembrolizumab and nivolumab in various cancers, including gastric and biliary tract cancers. amegroups.orgoup.com
| Immunotherapy Agent | Mechanism | Combination with Oxaliplatin | Observed Effect |
| Anti-PD-L1 Antibody | Immune Checkpoint Inhibitor tandfonline.com | Combination Therapy | Significantly inhibited tumor volume and growth in a mouse model tandfonline.com |
| Interleukin-7 (IL-7) | Immune Response Enhancer plos.orgnih.gov | Combination Therapy | Markedly inhibited tumor growth in metastasis models, increased activated CD8+ T cells plos.orgnih.gov |
| Pembrolizumab | Immune Checkpoint Inhibitor amegroups.org | Combination with Chemotherapy | Potential new standard for certain gastric cancers amegroups.org |
| Nivolumab | Immune Checkpoint Inhibitor amegroups.org | Combination with Chemotherapy | Potential new standard for certain gastric cancers amegroups.org |
This table highlights the effects of combining oxaliplatin with different immunotherapeutic agents based on preclinical and clinical research.
Synergistic Mechanisms in Combination Therapies
The enhanced efficacy of oxaliplatin in combination with other anticancer agents stems from a variety of synergistic mechanisms at the molecular and cellular levels. These interactions often lead to increased DNA damage, inhibition of DNA repair, cell cycle arrest, and induction of apoptosis, ultimately resulting in improved tumor cell killing.
A primary mechanism of synergy involves the potentiation of DNA-damaging effects. For instance, in combination with topoisomerase I inhibitors like irinotecan, oxaliplatin has been shown to increase the stabilization of DNA adducts. cancernetwork.com This leads to an increase in DNA topoisomerase I cleavable complexes, which in turn prolongs the inhibition of DNA elongation and causes S-phase arrest. cancernetwork.com
The combination of oxaliplatin with fluoropyrimidines, such as 5-fluorouracil (5-FU), is a cornerstone of colorectal cancer treatment. nih.gov The synergy between these two agents is complex; however, one proposed mechanism is the downregulation or inhibition of dihydropyrimidine dehydrogenase by oxaliplatin, which slows the breakdown of 5-FU. nih.gov Additionally, preclinical studies have demonstrated that the combination of oxaliplatin and 5-FU results in synergistic cytotoxic effects in various cancer cell lines. aacrjournals.orgtandfonline.com Folinic acid is often added to this combination to enhance the cytotoxic effects of 5-FU by stabilizing the binding of its active metabolite to thymidylate synthase. aacrjournals.orgmdpi.com
Targeted therapies also exhibit synergistic effects with oxaliplatin. Preclinical evidence suggests that combining oxaliplatin with Src inhibitors, such as dasatinib, holds promise. nih.gov Furthermore, the combination of MLN4924, a Nedd8-activating enzyme inhibitor, with oxaliplatin has been shown to enhance the DNA damage response, leading to G2 cell cycle arrest and increased apoptosis in colorectal cancer cells. spandidos-publications.com
Immunotherapy represents another frontier for oxaliplatin combination strategies. Oxaliplatin can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anticancer immune response. frontiersin.orgacs.org This process involves the release of tumor antigens and damage-associated molecular patterns (DAMPs), which can activate antigen-presenting cells (APCs) and enhance T-cell-mediated tumor killing. dovepress.com The combination of oxaliplatin with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has been shown to promote the infiltration of immune cells into the tumor microenvironment, including CD3+, CD4+, and CD8+ T cells, dendritic cells, and natural killer cells. frontiersin.org This increased immune infiltration can overcome resistance to immunotherapy and enhance its antitumor efficacy. mdpi.comnih.gov
The table below summarizes key research findings on the synergistic mechanisms of oxaliplatin in various combination therapies.
| Combination Agent | Cancer Type/Model | Key Synergistic Mechanisms | Research Findings |
| Irinotecan | Colorectal Cancer | Increased stabilization of DNA adducts, prolonged inhibition of DNA elongation, S-phase arrest. cancernetwork.com | Preclinical studies demonstrated increased stabilization of DNA adducts and S-phase arrest in colon carcinoma cell lines. cancernetwork.com Clinical trials have confirmed the feasibility and efficacy of this combination. frontiersin.orgresearchgate.net |
| 5-Fluorouracil (5-FU) | Colorectal, Breast, Ovarian Cancer | Downregulation of dihydropyrimidine dehydrogenase, enhanced cytotoxicity. nih.govaacrjournals.org | In vitro studies showed synergistic cytotoxicity. aacrjournals.orgtandfonline.com The combination is a standard treatment for metastatic colorectal cancer. nih.gov |
| Pemetrexed | Colorectal Cancer | S-phase cell cycle shift, increased apoptosis, downregulation of DNA repair genes (ERCC1, ERCC2), increased oxaliplatin-DNA adducts. nih.gov | Sequential combination of oxaliplatin followed by pemetrexed showed significant synergy in colorectal cancer cell lines. nih.gov |
| Piperlongumine | Colorectal Cancer | Increased reactive oxygen species (ROS) production, mitochondrial dysfunction, endoplasmic reticulum (ER) stress. researchgate.net | Combination treatment led to synergistic anticancer effects and elevated cellular ROS levels in colorectal cancer cells. researchgate.net |
| Curcumin | Colorectal Cancer | Increased cellular accumulation of platinum, enhanced DNA binding and damage. emanresearch.org | Strong synergism was observed in colorectal cancer cell lines, with upregulation of proteins associated with the combined drug effects. emanresearch.org |
| PARP Inhibitors (e.g., Niraparib) | Colorectal Cancer (KRAS/BRAF mutated) | Increased DNA damage, apoptosis, and cell cycle arrest. aacrjournals.org | Synergistic effects were observed in the majority of KRAS/BRAF mutated colorectal cancer cell lines tested. aacrjournals.org |
| Anti-PD-1 Inhibitors | Bladder Cancer, Gastric Cancer | Induction of immunogenic cell death (ICD), increased immune cell infiltration (T cells, DCs, NK cells), upregulation of PD-L1. frontiersin.orgnih.gov | Combination therapy restricted tumor growth and enhanced the infiltration of various immune cells into the tumor microenvironment in mouse models. frontiersin.org |
| cGAMP (STING activator) | Colorectal Cancer | Enhanced cytotoxicity and immunogenic cell death, synergistic activation of STING pathway, inhibition of PI3K/AKT pathway, upregulation of p53. mdpi.com | The combination showed a powerful synergistic effect in reversing oxaliplatin resistance in a mouse model of colorectal cancer. mdpi.com |
| PKM2 Knockdown | Colorectal Cancer | Inhibition of cancer cell metabolism, induction of apoptosis. spandidos-publications.com | The combination of PKM2-siRNAs and oxaliplatin demonstrated a synergistic effect in colorectal cancer cells. spandidos-publications.com |
Pharmacological Research and Bioanalytical Techniques
Pharmacokinetic Studies of Oxaliplatin and its Derivatives
The pharmacokinetics of oxaliplatin are characterized by rapid and extensive biotransformation and a complex disposition profile. Following administration, the drug undergoes non-enzymatic conversion to active and inactive platinum-containing species. The disposition of oxaliplatin is typically described by a triphasic elimination pattern of ultrafilterable platinum from plasma. fda.govpfizermedicalinformation.comaacrjournals.orgaacrjournals.org
After a 2-hour intravenous infusion of oxaliplatin at a dose of 85 mg/m², the peak concentration (Cmax) of ultrafilterable platinum in plasma is approximately 0.814 mcg/mL, with a volume of distribution of 440 L. fda.govpfizermedicalinformation.comdrugbank.com At the end of a 2-hour infusion, about 15% of the administered platinum remains in systemic circulation, while the majority (85%) is rapidly distributed into tissues or eliminated renally. fda.govpfizermedicalinformation.comdrugbank.comtg.org.au
The decline of ultrafilterable platinum levels in plasma is triphasic, with distribution half-lives (t1/2α and t1/2β) of approximately 0.43 hours and 16.8 hours, respectively, followed by a long terminal elimination phase (t1/2γ) lasting around 391 hours. fda.govpfizermedicalinformation.com Interpatient and intrapatient variability in ultrafilterable platinum exposure (AUC0-48hr) has been reported as moderate to low. fda.govpfizermedicalinformation.comdrugbank.comnih.gov
Platinum binds irreversibly to plasma proteins, primarily albumin and gamma-globulins, with protein binding exceeding 90% in patients. fda.govpfizermedicalinformation.comdrugbank.com Irreversible binding and accumulation (approximately 2-fold) also occur in erythrocytes, although this appears to lack relevant activity. fda.govdrugbank.com
Non-enzymatic Biotransformation and Active Platinum Derivatives
Oxaliplatin undergoes rapid and extensive non-enzymatic biotransformation in physiological solutions through the displacement of the labile oxalate (B1200264) ligand. fda.govpfizermedicalinformation.comaacrjournals.orgdrugbank.comnih.govnih.gov This process leads to the formation of several transient reactive species, including monoaquo and diaquo DACH platinum, which are capable of covalently binding with macromolecules, particularly DNA. fda.govpfizermedicalinformation.comdrugbank.comnih.govnih.gov
Up to 17 platinum-containing derivatives have been observed in plasma ultrafiltrate samples from patients. pfizermedicalinformation.comaacrjournals.orgdrugbank.comnih.gov These derivatives include cytotoxic species such as monochloro DACH platinum, dichloro DACH platinum, and monoaquo and diaquo DACH platinum. pfizermedicalinformation.comdrugbank.comnih.gov A number of noncytotoxic, conjugated species are also formed during this biotransformation process. pfizermedicalinformation.comdrugbank.comnih.gov Unlike some other drugs, oxaliplatin biotransformation does not involve cytochrome P450-mediated metabolism. pfizermedicalinformation.comaacrjournals.orgdrugbank.comnih.govnih.gov
Platinum Elimination and Tissue Distribution
The primary route of platinum elimination following oxaliplatin administration is renal excretion. fda.govpfizermedicalinformation.comdrugbank.comnih.gov Within five days after a single 2-hour infusion, approximately 54% of the eliminated platinum is recovered in urine, while fecal excretion accounts for only about 2%. fda.govpfizermedicalinformation.comdrugbank.comnih.gov
Platinum is cleared from plasma at a rate (10-17 L/h) that is similar to or exceeds the average human glomerular filtration rate (GFR; 7.5 L/h). fda.govpfizermedicalinformation.comdrugbank.com The renal clearance of ultrafilterable platinum shows a significant correlation with GFR. fda.govpfizermedicalinformation.comdrugbank.com While clearance of ultrafilterable platinum may be decreased in patients with moderate renal impairment, this has not been consistently associated with increased drug toxicity. aacrjournals.org The effect of severe renal impairment on platinum clearance and toxicity is not fully established. aacrjournals.org Age, sex, and moderate hepatic impairment have not shown a significant effect on the clearance of ultrafilterable platinum. aacrjournals.org
Following distribution, platinum binds irreversibly and accumulates in various tissues. fda.govpfizermedicalinformation.comdrugbank.comtg.org.aunih.gov Long-term retention of platinum derivatives has been observed, with plasma concentrations of platinum in individuals previously exposed to oxaliplatin being significantly higher than in unexposed controls, even months after treatment cessation. nih.gov This retained platinum is found in both whole and ultrafilterable plasma, and risk factors for persistently high levels include decreased glomerular function and high cumulative dose. nih.gov
Drug-Drug Interaction Studies
Studies have investigated potential drug-drug interactions with oxaliplatin. No significant pharmacokinetic interaction has been observed between oxaliplatin (85 mg/m² infused every two weeks) and infusional fluorouracil. sanofi.us However, increases in fluorouracil plasma concentrations by approximately 20% have been noted with higher doses of oxaliplatin (130 mg/m² administered every three weeks). sanofi.us
In vitro studies have indicated that platinum is not displaced from plasma proteins by several commonly co-administered medications, including erythromycin, salicylate, sodium valproate, granisetron, and paclitaxel. sanofi.us Furthermore, oxaliplatin does not appear to inhibit human cytochrome P450 enzymes in vitro, suggesting it may be safely used with other drugs metabolized by this system when necessary. aacrjournals.orgnih.govnih.gov
While a comprehensive review identified numerous potential drug interactions with irinotecan, only one non-specific, clinically significant interaction was identified for oxaliplatin in the literature examined. nih.gov However, oxaliplatin requires close monitoring when given with other drugs as it can potentially enhance adverse effects or diminish therapeutic efficacy of certain agents. nih.gov Specific interactions to consider include those with QT-prolonging agents due to the reported risk of QT prolongation and Torsade de Pointes with oxaliplatin. sanofi.usnih.govsandoz.com Caution is also advised with medications associated with rhabdomyolysis when administered concurrently with oxaliplatin. sandoz.com
Advanced Bioanalytical Methodologies for Oxaliplatin Quantification
Accurate and sensitive bioanalytical methods are essential for quantifying oxaliplatin and its platinum-containing derivatives in biological samples to support pharmacokinetic studies and understand drug disposition. Due to the complex biotransformation of oxaliplatin and the need to differentiate between the parent compound, active metabolites, and total platinum, advanced analytical techniques are employed.
Conventionally, total free platinum in plasma ultrafiltrates has been measured using techniques such as flame atomic absorption spectroscopy (FAAS) or the more sensitive inductively coupled plasma mass spectrometry (ICP-MS). nih.gov However, quantifying intact oxaliplatin and its specific derivatives presents analytical challenges due to the drug's instability and the presence of numerous platinum-containing species. nih.gov
Ultraperformance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (UHPLC-ICP-MS)
UHPLC-ICP-MS is an advanced hyphenated technique increasingly utilized for the quantification and speciation of platinum compounds, including oxaliplatin, in biological matrices. nih.govauckland.ac.nznih.govrsc.org This method combines the high-resolution separation capabilities of Ultraperformance Liquid Chromatography (UHPLC) with the sensitive and element-specific detection of Inductively Coupled Plasma Mass Spectrometry (ICP-MS). auckland.ac.nznih.gov
UHPLC-ICP-MS allows for the separation of intact oxaliplatin from its transformation products and other platinum-containing species before detection by ICP-MS, which measures the platinum atom. nih.govrsc.org This provides a more specific quantification of the parent drug compared to methods that only measure total platinum. nih.govnih.gov
Methods utilizing UHPLC-ICP-MS for intact oxaliplatin quantification in human plasma have been developed and validated, demonstrating good accuracy and precision. auckland.ac.nznih.gov These methods often involve sample preparation steps such as protein precipitation before UHPLC separation on a C18 column and detection of platinum isotopes (e.g., m/z 195) by ICP-MS. nih.gov Limits of quantification in the nanomolar range have been achieved. auckland.ac.nznih.govrsc.org UHPLC-ICP-MS has been applied to determine intact oxaliplatin concentrations in patients undergoing chemotherapy and to study its degradation in vitro. nih.gov
Heart-cut 2D SEC-RP-LC-ICP-MS, a two-dimensional liquid chromatography approach coupled with ICP-MS, has also been introduced as a screening tool for metal-based anticancer drugs like oxaliplatin. rsc.org This method employs size-exclusion chromatography in the first dimension and reversed-phase liquid chromatography in the second, allowing for the quantification of free and intact metal-based drugs in biological matrices with minimal sample preparation. rsc.org
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is another chromatographic technique used for the quantification of oxaliplatin, particularly in pharmaceutical formulations and sometimes in biological samples, although its sensitivity may be lower compared to ICP-MS for biological matrices. ijsit.comnih.govresearchgate.netscilit.comresearchgate.net
RP-HPLC methods with UV detection at wavelengths such as 240 nm have been developed and validated for the assay of oxaliplatin. ijsit.comnih.govresearchgate.net These methods typically utilize reversed-phase columns and isocratic or gradient elution with mobile phases consisting of mixtures of water, methanol, or acetonitrile. ijsit.comnih.gov UV detection is possible because oxaliplatin contains a chromophore that absorbs UV light.
Accelerator Mass Spectrometry for DNA Adducts Quantification
Accelerator Mass Spectrometry (AMS) is an ultrasensitive analytical technique employed in pharmacological research to quantify the formation of DNA adducts by compounds like oxaliplatin. Oxaliplatin, a platinum-based anticancer drug, exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription. wikipedia.orgnih.govaacrjournals.orgdrugbank.com Understanding the kinetics of oxaliplatin-DNA binding and the distribution of these adducts is crucial for elucidating its mechanism of action and identifying potential biomarkers for treatment response. nih.govaacrjournals.org
AMS offers exceptional sensitivity, capable of detecting attomole (10-18 mole) quantities of isotopes like 14C, which can be incorporated into the oxaliplatin molecule. osti.govaacrjournals.org This high sensitivity allows for the measurement of DNA adduct levels following administration of very low, sub-pharmacological "diagnostic microdoses" of 14C-labeled oxaliplatin. osti.govaacrjournals.org
Research utilizing AMS has investigated the kinetics of oxaliplatin-DNA adduct formation in both genomic DNA and human cancer cells. aacrjournals.org By labeling oxaliplatin with 14C on its carrier group, AMS can quantify the total amount of oxaliplatin-DNA adducts. aacrjournals.org Furthermore, coupling AMS with High-Performance Liquid Chromatography (HPLC-AMS) allows for the separation and discrimination of different types of oxaliplatin-DNA adducts, such as monoadducts, intrastrand, and interstrand diadducts, providing insights into the differential formation of these species over time. aacrjournals.orgdrugbank.com
Studies have applied AMS to measure oxaliplatin-DNA adduct distribution in various cancer cell lines, including platinum-sensitive testicular cancer cells (833K) and platinum-resistant breast cancer cells (MDA-MB-231). nih.govaacrjournals.org These studies have revealed cell-dependent differences in oxaliplatin-DNA adduct formation, suggesting that variations in adduction and/or accumulation of the drug in cellular DNA may contribute to the differential sensitivity of cancer cells to platinum treatment. nih.gov
In clinical pilot studies, AMS has been used to quantify oxaliplatin-DNA adduct levels in peripheral blood mononuclear cells (PBMC) from patients with colorectal cancer receiving FOLFOX therapy. osti.govaacrjournals.orgnih.gov These studies aimed to determine if adduct levels induced by diagnostic microdoses correlate with those induced by therapeutic doses and if they could serve as predictive biomarkers for response to FOLFOX therapy. osti.govaacrjournals.orgnih.gov Findings have indicated a significant correlation between oxaliplatin-DNA adduct levels in PBMC and tumor volume change, supporting the potential utility of diagnostic microdosing and AMS for predicting patient response and optimizing treatment strategies. osti.govnih.gov
Data from research using AMS has demonstrated a linear proportionality between oxaliplatin-DNA adduct levels induced by microdose and therapeutically relevant concentrations in both cell culture experiments and patient samples. osti.govaacrjournals.orgnih.gov
Solid-Phase Microextraction Coupled with Liquid Chromatography-Mass Spectrometry for Metabolic Fate Analysis
Solid-Phase Microextraction (SPME) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable analytical approach for investigating the metabolic fate of oxaliplatin. Oxaliplatin undergoes rapid and extensive non-enzymatic biotransformation in physiological solutions, leading to the formation of various platinum-containing derivatives. drugbank.comnih.gov Characterizing these metabolites and understanding their distribution in biological matrices is important for comprehending oxaliplatin's pharmacokinetics and potential mechanisms of action or toxicity. drugbank.comnih.gov
SPME is a sampling and sample preparation technique that allows for the extraction of analytes from various matrices without the need for large volumes of solvent. researchgate.net When coupled with LC-MS, it provides a sensitive and efficient method for the separation, detection, and identification of oxaliplatin and its metabolites. researchgate.netxjtu.edu.cnnih.gov
Research utilizing SPME-LC-MS has been applied to study the metabolic fate of oxaliplatin in biological systems, including during in vivo lung perfusion. researchgate.netnih.govfrontiersin.orgnih.gov This approach has enabled the near-real-time determination of oxaliplatin levels in tissues and perfusate. researchgate.netnih.govnih.gov
Studies employing biocompatible SPME probes in conjunction with LC-MS have investigated the spatial and temporal distribution of oxaliplatin in lung tissue during in vivo lung perfusion in a porcine model. researchgate.netnih.govfrontiersin.orgnih.gov These measurements have revealed a heterogeneous distribution of oxaliplatin within different sections of the lung over the course of the perfusion. researchgate.netnih.govnih.gov Specifically, oxaliplatin concentrations in lung tissue have been observed to peak at certain time points during perfusion, with variations noted between different lung sections and administered doses. researchgate.net
Beyond quantifying the parent compound, SPME-LC-MS allows for the profiling of other low-molecular-weight compounds in biological samples, providing insights into the cellular metabolic landscape in the presence of oxaliplatin. frontiersin.orgnih.gov This can help in understanding the biochemical changes associated with oxaliplatin exposure and potentially identifying biomarkers related to its activity or localized effects. frontiersin.orgnih.gov The sensitivity and versatility of SPME-LC-MS make it a suitable tool for monitoring drug levels and exploring the metabolic profile in complex biological environments. researchgate.netfrontiersin.orgnih.gov
Data from SPME-LC-MS studies has provided quantitative measurements of oxaliplatin concentrations in biological samples. For instance, in porcine in vivo lung perfusion studies, Oxaliplatin levels in lung tissue and perfusate were measured using Bio-SPME-LC/MS. researchgate.net
Clinical Research Directions and Challenges
Evaluation of Efficacy Across Tumor Types
Oxaliplatin is a cornerstone in the treatment of colorectal cancer, frequently used in combination regimens like FOLFOX (with 5-Fluorouracil (B62378) and Leucovorin) and CAPOX or XELOX (with Capecitabine). wikipedia.orgclinicaltrials.eu Its efficacy in metastatic colorectal cancer has been demonstrated in clinical trials, showing improvements in objective response rates and progression-free survival when added to fluoropyrimidine-based regimens. cancernetwork.com
Beyond colorectal cancer, Oxaliplatin is also utilized in advanced stages of esophageal cancer and gastric (stomach) cancer, often in combination with other drugs. clinicaltrials.eu Research continues to explore its potential effectiveness in other malignancies, including rectal cancer, B-cell lymphomas, pancreatic cancer, hepatocellular carcinoma (liver cancer), gastrointestinal cancers, and breast cancer. clinicaltrials.euclinicaltrials.eu
Strategies for Overcoming Oxaliplatin Resistance in Clinical Settings
The development of drug resistance is a major impediment to the long-term efficacy of Oxaliplatin. researchgate.netwjgnet.com Multiple mechanisms contribute to Oxaliplatin resistance, including enhanced DNA repair capacity, decreased cellular drug accumulation, increased drug inactivation through binding to substances like glutathione (B108866), and alterations in apoptotic signaling pathways. mdpi.comwjgnet.comresearchgate.net Enhanced tolerance to platinum-DNA adducts and upgraded excision repair of these adducts are also implicated. mdpi.com
Research into overcoming resistance focuses on several strategies. Targeting the NAD+/SIRT1 axis, which is involved in metabolic reprogramming that facilitates resistance, is being investigated. wjgnet.comf6publishing.com Studies suggest that restoring SIRT1 or inhibiting glycolysis could re-sensitize colorectal cancer cells to Oxaliplatin. wjgnet.com Another area of research involves targeting specific genes and pathways implicated in resistance, such as PIPKIγ. mdpi.com Targeting miRNAs has also been explored as a way to minimize Oxaliplatin resistance. mdpi.com
Combined chemotherapy regimens are thought to synergistically overcome drug resistance. researchgate.net For instance, combining Oxaliplatin with fluoropyrimidines has shown greater antiproliferative activity than either compound alone in preclinical models. nih.gov
Research on Mitigating Oxaliplatin-Induced Peripheral Neurotoxicity
Oxaliplatin-induced peripheral neuropathy (OIPN) is a significant dose-limiting toxicity that can severely impact patients' quality of life and may lead to dose reductions or treatment discontinuation. mdpi.comfrontiersin.orgresearchgate.net OIPN can manifest as both acute and chronic symptoms, including numbness, tingling, and pain in the hands and feet.
Despite extensive research, few drugs have definitively demonstrated efficacy in preventing or treating OIPN in clinical trials. mdpi.com The mechanisms underlying OIPN are complex and involve factors such as oxidative stress, inflammatory responses, and effects on ion channels. mdpi.comjst.go.jp
Preclinical studies have explored various agents with potential neuroprotective effects, including antioxidants like Vitamin C, Vitamin E, acetyl L-carnitine, alpha-lipoic acid, and glutathione. mdpi.com Other drugs like carvedilol, donepezil, dimethyl fumarate, and rosiglitazone (B1679542) have also shown promise in animal models by mitigating neurotoxicity through antioxidant effects. mdpi.com Herbal medicines, such as standardized extracts of Huangqi Guizhi Wuwu decoction (AC591), have shown potential in preventing OIPN in both animal models and clinical studies without compromising antitumor activity. frontiersin.org In a clinical trial, AC591 significantly reduced the incidence of grades 1-2 neurotoxicity after four cycles of treatment in colorectal cancer patients. frontiersin.org
Clinical trials investigating agents like pregabalin (B1679071) and minocycline (B592863) for OIPN have not shown significant inhibitory effects. mdpi.com Intravenous calcium and magnesium infusions have been explored for their potential to chelate oxalate (B1200264) and prevent neurotoxicity, but pooled analyses from some trials did not show a statistically significant reduction in neuropathy incidence. mdpi.comnih.gov
Currently, according to guidelines from the American Society of Clinical Oncology, no agents are recommended for preventing chemotherapy-induced peripheral neuropathy, and only duloxetine (B1670986) is suggested for the treatment of established neuropathy, having shown improvement in pain in clinical trials. mdpi.com
Personalized Medicine Approaches in Oxaliplatin Therapy
Personalized medicine in oncology aims to tailor treatment strategies based on individual patient characteristics, including genetic makeup and molecular profiles, to optimize efficacy and minimize toxicity. tandfonline.com While Oxaliplatin is a standard treatment for colorectal cancer, particularly in combination regimens, predicting individual patient response and toxicity remains a challenge. openaccessjournals.comnih.gov
Research is exploring the use of biomarkers to predict response to Oxaliplatin. For example, certain gene polymorphisms, such as those in the ERCC1 and XPD genes, have been investigated for their potential to predict response to Oxaliplatin-based treatment. tandfonline.comnih.gov Studies have suggested that patients with specific genotypes may have better responses or survival outcomes. tandfonline.com However, the predictive power of single gene expression levels, such as ERCC1, has been limited in large clinical trials. aacrjournals.org
Integrating multi-omics data and utilizing advanced analytical techniques are key aspects of personalized medicine research in Oxaliplatin therapy. nih.gov Machine learning models are being developed to predict patient sensitivity to chemotherapy based on diverse omics data, with the goal of guiding the precision application of Oxaliplatin, particularly in the adjuvant setting for colon cancer. nih.govresearchgate.net These models aim to identify patients who are most likely to benefit from Oxaliplatin, thereby avoiding unnecessary exposure to its toxicities in non-responders. nih.gov
Integration of Geriatric Assessment and Biomarkers in Clinical Trials
Older adults are disproportionately affected by colorectal cancer, and the use of Oxaliplatin-based chemotherapy in this population requires careful consideration due to potential differences in efficacy and toxicity compared to younger patients. nih.govfrontiersin.org Integrating comprehensive geriatric assessments (GA) into clinical trials is crucial for a more holistic evaluation of older patients, considering factors beyond chronological age, such as functional status, comorbidities, and cognitive function. researchgate.net
Studies have investigated the utility of geriatric assessment tools, such as the Geriatric 8 (G8) score, as prognostic factors in elderly patients receiving Oxaliplatin-based chemotherapy for metastatic colorectal cancer. nih.govresearchgate.net While some studies suggest that a higher G8 score may be associated with comparable progression-free survival to younger patients receiving similar regimens, the G8 score has not consistently been identified as a predictor of toxicity in secondary analyses of randomized controlled trials. nih.gov However, patients experiencing severe toxicity are more likely to experience functional impairments over time. nih.gov
Research continues to explore the role of both geriatric assessment tools and plasma drug concentrations as potential predictive biomarkers in older patients receiving Oxaliplatin. nih.govresearchgate.net Tailored treatment strategies informed by both GA and biomarker-driven approaches are considered crucial for optimizing outcomes and managing the increased risk of toxicities, such as thrombocytopenia and sensory neuropathy, observed in elderly patients treated with Oxaliplatin. nih.govfrontiersin.orgnih.gov
Future Directions in Oxaliplatin Research
Future research directions for Oxaliplatin involve further unraveling the complex mechanisms of action and resistance, identifying reliable predictive and prognostic biomarkers, developing more effective strategies to mitigate neurotoxicity, and exploring novel combinations with targeted therapies and immunotherapies. The integration of advanced computational approaches, particularly artificial intelligence, is expected to play a significant role in these endeavors.
Role of Artificial Intelligence in Drug Resistance Research
Artificial intelligence (AI) is increasingly being applied in cancer research, including the study of drug resistance. mdpi.comresearchgate.net AI models have the potential to analyze large-scale, multi-modal data, including electronic health records and omics data, to forecast medication resistance and provide tailored treatment suggestions. mdpi.com
In the context of Oxaliplatin resistance, AI can contribute by integrating multi-omics data (genomics, transcriptomics, metabolomics) to more accurately predict drug resistance. mdpi.com AI models can investigate the relationship between molecular profiles and resistance phenotypes. mdpi.com Machine learning algorithms are being leveraged to develop molecular signatures predictive of the efficacy of Oxaliplatin-based chemotherapy. aacrjournals.org These models aim to identify complex molecular patterns associated with treatment benefit, moving beyond single-gene predictors. aacrjournals.org
AI is also being used to develop frameworks for predicting cancer cell sensitivity to chemotherapies, with a specific application in guiding the precision use of Oxaliplatin in colon cancer adjuvant therapy. nih.gov By inferring the state of cellular signaling systems from diverse omics data, AI models can predict drug response and help clinicians select optimal regimens, potentially reducing unnecessary toxicity in patients unlikely to benefit from Oxaliplatin. nih.gov The application of AI in drug resistance research is expected to grow with the introduction of multimodal data fusion and reinforcement learning approaches. mdpi.com
Development of Novel Platinum (IV) Prodrugs
Platinum(IV) prodrugs represent a promising strategy to address some of the limitations of existing platinum(II) drugs like oxaliplatin, cisplatin (B142131), and carboplatin (B1684641) mdpi.comchimia.ch. These prodrugs are typically more kinetically inert than their platinum(II) counterparts, which can potentially lead to reduced premature reactions with biomolecules and thus lower systemic toxicity chimia.chrsc.orgresearchgate.net. The design principle is that these Pt(IV) complexes are reduced intracellularly, particularly in the tumor microenvironment where reducing agents are more abundant, to release the active Pt(II) species and potentially other bioactive axial ligands mdpi.comrsc.orgresearchgate.net.
Research in this area focuses on synthesizing oxaliplatin-based Pt(IV) complexes with varying axial ligands to tune their properties, including stability, cellular uptake, reduction potential, and the ability to overcome resistance oup.comfrontiersin.org. The axial ligands can be designed to provide additional therapeutic benefits or targeting capabilities mdpi.comrsc.orgresearchgate.net.
Studies have investigated oxaliplatin-derived Pt(IV) complexes with different axial ligands in various in vitro and in vivo models. These studies aim to determine their ability to interfere with DNA, induce apoptosis, affect the cell cycle, and exhibit antitumor activity under different conditions, including hypoxia oup.com. For instance, one study explored four oxaliplatin-derived Pt(IV) complexes with varying axial ligands, assessing their cytotoxicity under normoxic and hypoxic conditions in colon carcinoma cell lines oup.com. The results indicated that modifying the axial ligands could improve cytotoxic potency and that these complexes could interfere with plasmid DNA, with this effect being enhanced by co-incubation with a reducing agent oup.com. Some complexes demonstrated the ability to induce apoptosis and cause cell cycle perturbations oup.com.
Novel Pt(IV) prodrugs based on oxaliplatin have also been functionalized with other anticancer drugs, such as gemcitabine (B846) or capecitabine (B1668275), in the axial positions mdpi.comresearchgate.net. This approach aims to combine the therapeutic benefits of multiple agents into a single molecule, potentially mitigating side effects and overcoming drug resistance mechanisms observed with single-drug treatments mdpi.com. Studies on such prodrugs have shown their ability to dissociate into their constituents within cancer cells, promote cell death, and induce apoptosis and cell cycle blockade in colorectal cancer cell models mdpi.comresearchgate.net. For example, a complex bearing gemcitabine in the axial position demonstrated significant activity against the HCT116 colorectal cancer cell line with a low IC50 value mdpi.comresearchgate.net.
Furthermore, the encapsulation of these Pt(IV) complexes in biocompatible nanoparticles is being explored to improve their delivery and retention of pharmacological properties mdpi.comtandfonline.com. This nanoformulation strategy can potentially enhance blood circulation stability and improve antitumor capacity tandfonline.com.
Data from in vitro studies comparing the cytotoxicity of oxaliplatin and novel Pt(IV) prodrugs in cancer cell lines provide insights into their potential efficacy. For instance, in one study using HCT116 colorectal cancer cells, the IC50 values for oxaliplatin and two novel Pt(IV) prodrugs (PTC and PTG) were reported after 72 hours of treatment mdpi.com.
| Compound | IC50 (µM) in HCT116 Cells (72h) |
| Oxaliplatin | 29 ± 9 |
| PTC | 50 ± 8 |
| PTG | 0.49 ± 0.04 |
This table illustrates that the PTG complex, functionalized with gemcitabine, exhibited significantly higher cytotoxicity in this specific cell line compared to oxaliplatin and the PTC complex mdpi.com.
CRISPR Screening for Drug Resistance Genes
Understanding the molecular mechanisms underlying oxaliplatin resistance is crucial for developing strategies to overcome it. CRISPR/Cas9 screening technology has emerged as a powerful tool for systematically identifying genes that contribute to drug resistance in cancer cells frontiersin.orgmdpi.com. By performing genome-wide or targeted CRISPR knockout or activation screens, researchers can pinpoint genes whose alteration affects cellular sensitivity to oxaliplatin frontiersin.orgmdpi.combiorxiv.orgbiorxiv.orgresearchgate.net.
Genome-wide CRISPR/Cas9 knockout screens have been conducted in colorectal cancer cell lines to identify genes that, when knocked out, confer resistance to oxaliplatin frontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.net. These screens involve treating a pool of cells with guide RNAs (sgRNAs) targeting thousands of genes with oxaliplatin and then identifying sgRNAs that are enriched in the surviving cell population frontiersin.orgbiorxiv.org. Enrichment of sgRNAs targeting a specific gene suggests that the loss of that gene's function leads to oxaliplatin resistance frontiersin.orgbiorxiv.org.
One study using genome-wide CRISPR/Cas9 library knockdown screening in colorectal cancer cells identified mitochondrial elongation factor 2 (MIEF2) as a top candidate gene associated with oxaliplatin resistance frontiersin.orgnih.govresearchgate.net. Oxaliplatin-resistant cell lines and organoids showed low expression of MIEF2 frontiersin.orgnih.gov. Reduced MIEF2 expression was found to potentially enhance resistance by affecting mitochondrial stability and inhibiting apoptosis through decreased cytochrome C release frontiersin.orgnih.gov. This suggests MIEF2 could serve as a biomarker for oxaliplatin responsiveness and a potential therapeutic target frontiersin.orgnih.gov.
Another genome-wide CRISPR activation and knockout screen in colorectal cancer cell lines identified the amino acid transporter SLC43A1 (which encodes the protein L-type amino acid transporter 3, LAT3) as a major determinant of oxaliplatin sensitivity biorxiv.orgbiorxiv.orgresearchgate.net. Knockout of SLC43A1 conferred resistance, while activation increased sensitivity biorxiv.orgbiorxiv.orgresearchgate.net. Further analysis indicated that higher LAT3 levels correlated with increased intracellular oxaliplatin levels and subsequent DNA damage, suggesting LAT3 influences oxaliplatin uptake biorxiv.orgresearchgate.net.
CRISPR screening has also been applied to identify regulators of sensitivity to platinum drugs, including oxaliplatin and cisplatin, in pancreatic cancer cell lines mdpi.com. A screen using different sgRNA libraries identified numerous candidate genes whose knockout altered sensitivity mdpi.com. Among these, several genes previously linked to platinum sensitivity were confirmed, and many novel potential regulators were identified mdpi.com. Some genes, such as BRIP1, ERCC4, FANCD2, FANCG, FANCI, MAD2L2, and NPEPPS, were found to regulate sensitivity to both oxaliplatin and cisplatin mdpi.com. Notably, NPEPPS was identified as a platinum sensitivity regulator for the first time in this study mdpi.com.
These CRISPR-based studies provide valuable insights into the complex genetic landscape of oxaliplatin resistance, identifying potential biomarkers and therapeutic targets for improving treatment outcomes.
Q & A
Q. What are the pharmacodynamic distinctions between oxaliplatin and cisplatin, and how do these differences influence experimental design?
Oxaliplatin differs from cisplatin in its DNA adduct formation and resistance mechanisms. Unlike cisplatin, oxaliplatin forms bulky platinum-DNA adducts that evade mismatch repair (MMR) detection, contributing to activity in MMR-deficient tumors . Experimental comparisons should include cytotoxicity assays across cell lines with varying MMR status (e.g., HCT116 MMR-proficient vs. MMR-deficient models) and use COMPARE analysis to evaluate differential gene expression profiles .
Q. How should researchers optimize combination therapies involving oxaliplatin in preclinical models?
Synergy studies require factorial experimental designs to test oxaliplatin with agents like 5-fluorouracil (5-FU) or bevacizumab. For example, in the NSABP C-07 trial, oxaliplatin combined with fluorouracil/leucovorin improved 3-year disease-free survival (78.2% vs. 72.9%; HR: 0.77, P=0.002) . Preclinical models should replicate clinical dosing schedules (e.g., FOLFOX regimens) and include endpoints like tumor growth delay and apoptosis markers (e.g., caspase-3 activation) .
Q. What experimental models best recapitulate oxaliplatin-induced neuropathy for mechanistic studies?
Rodent models using cumulative oxaliplatin doses (4–6 mg/kg/week) mimic chronic neuropathy. Assess mechanical allodynia via von Frey filaments and correlate with histopathological changes in dorsal root ganglia. In vitro models using sensory neurons can evaluate mitochondrial dysfunction and oxidative stress via Seahorse assays .
Advanced Research Questions
Q. How do molecular subtypes of colorectal cancer (CRC) predict oxaliplatin benefit?
CRC subtypes (e.g., CMS4/stem-like) show differential responses. In the NSABP C-07 trial, enterocyte-subtype stage III patients had significant oxaliplatin benefit (HR: 0.22, P=0.001 in discovery cohort), while stem-like subtypes showed no benefit (HR: 0.99, P=0.96) . Researchers should integrate transcriptomic profiling (e.g., RNA-seq) with clinical outcomes and validate findings using locked algorithms in independent cohorts .
Q. What biomarkers predict oxaliplatin resistance, and how can they be functionally validated?
BRAF mutations (e.g., V600E) are prognostic for poor survival (HR: 2.31 for post-recurrence survival, P<0.0001) but not predictive of oxaliplatin resistance . Validate candidates via CRISPR/Cas9 knock-in models and assess platinum-DNA adduct repair efficiency using comet assays. Correlate with ATP7A/B transporter expression in patient-derived organoids .
Q. How does oxaliplatin reintroduction impact survival in metastatic CRC, and what statistical methods adjust for confounding factors?
In the OPTIMOX1 trial, oxaliplatin reintroduction improved OS (HR: 0.56, P=0.009). Use Cox proportional hazards models with time-dependent covariates (e.g., progression events, second-line therapies) and shared frailty models to account for center-specific reintroduction rates .
Methodological Guidance
Q. What statistical approaches are critical for analyzing oxaliplatin clinical trial data with heterogeneous subtypes?
- Stratified log-rank tests : Compare survival between treatment arms within molecular subgroups .
- Multivariate Cox models : Adjust for baseline risk factors (e.g., WBC, alkaline phosphatase) .
- Interaction tests : Evaluate treatment-by-subtype effects (e.g., enterocyte vs. stem-like) .
| Subtype | Oxaliplatin Benefit (HR) | 95% CI | P-Value |
|---|---|---|---|
| Enterocyte | 0.22 | 0.09–0.56 | 0.001 |
| Stem-like | 0.99 | 0.73–1.34 | 0.96 |
| Data from NSABP C-07 trial |
Q. How can network pharmacology models elucidate oxaliplatin’s off-target effects?
Integrate transcriptomic data (e.g., microarray profiling of pancreatic cancer cells) with protein interaction networks. Use systems biology tools like Cytoscape to identify hubs (e.g., autophagy-related proteins LC3B/Beclin-1) and validate via siRNA knockdown and functional assays (e.g., autophagosome quantification) .
Contradictions and Validation
- vs. 11 : While molecular subtyping predicts oxaliplatin benefit in specific cohorts (e.g., enterocyte), BRAF mutations are prognostic but not predictive. Researchers must validate subtype-specific findings in independent trials and control for confounding variables like microsatellite instability .
- : Oxaliplatin reintroduction improves survival, but trial designs should predefine reintroduction criteria to avoid selection bias.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
